4-Chloro-3-fluoro-2-hydroxybenzaldehyde chemical structure and properties
The following technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde , a specialized fluorinated building block used in the synthesis of pharmaceuticals and advanced materials.[1] CAS Nu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde , a specialized fluorinated building block used in the synthesis of pharmaceuticals and advanced materials.[1]
4-Chloro-3-fluoro-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde characterized by a unique substitution pattern that imparts distinct electronic and steric properties.[1] As a derivative of salicylaldehyde, it serves as a critical intermediate in the development of Schiff base ligands , pharmaceutical active ingredients (APIs) , and agrochemicals .
The compound’s utility is driven by three key structural features:
The 2-Hydroxybenzaldehyde (Salicylaldehyde) Core: Enables the formation of chelating ligands (e.g., Salen complexes) and heterocycles (e.g., coumarins, chromones).
The 4-Chloro Substituent: Positioned para to the aldehyde group, this halogen is activated for nucleophilic aromatic substitution (SₙAr), allowing for further functionalization.
The 3-Fluoro Substituent: Modulates the pKa of the phenolic hydroxyl and influences metabolic stability and lipophilicity in drug design.
Chemical Identity & Physicochemical Properties[1][4][5][6][7]
The following data summarizes the core identification parameters for researchers and process chemists.
Parameter
Value
Note
IUPAC Name
4-Chloro-3-fluoro-2-hydroxybenzaldehyde
CAS Number
1427431-22-8
SMILES
Oc1c(F)c(Cl)ccc1C=O
InChIKey
ZFUQUXFPLCOSKH-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Typical for halogenated salicylaldehydes
Melting Point
119–124 °C (Predicted)
Experimental values vary by purity/polymorph
Boiling Point
~213–214 °C (Predicted at 760 mmHg)
pKa (Phenol)
~6.5–7.0 (Predicted)
Lower than unsubstituted phenol (9.[1][2][3][4]95) due to electron-withdrawing F/Cl/CHO groups
LogP
~2.34
Moderate lipophilicity
Synthetic Pathways & Manufacturing[1]
The synthesis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde typically proceeds via the ortho-formylation of the corresponding phenol precursor, 2-fluoro-3-chlorophenol .[1] The choice of formylation method is critical to ensure regioselectivity (ortho to the hydroxyl group).
Retrosynthetic Analysis
The most reliable route involves the Magnesium-Mediated Formylation (Duff-like or Skattebøl conditions), which offers superior regioselectivity compared to the classical Reimer-Tiemann reaction.[1]
Figure 1: Synthetic pathway from commercially available aniline precursors.[5][6]
Detailed Experimental Protocol (Recommended)
Method: Magnesium-Mediated Ortho-Formylation
Rationale: This method minimizes the formation of para-isomers and avoids the harsh conditions of the Reimer-Tiemann reaction.[1]
Reagent Preparation: In a dry multi-neck flask under nitrogen, dissolve 2-fluoro-3-chlorophenol (1.0 eq) in anhydrous acetonitrile (MeCN) or THF.
Base Addition: Add Triethylamine (Et₃N) (3.75 eq) followed by anhydrous Magnesium Chloride (MgCl₂) (1.5 eq). The mixture may become slightly exothermic as the magnesium phenoxide forms. Stir for 30 minutes at room temperature.
Formylation: Add Paraformaldehyde (6.75 eq) in one portion.
Reaction: Heat the mixture to reflux (~80°C for MeCN) and monitor by TLC/HPLC. Reaction time is typically 4–8 hours.
Workup: Cool the reaction to room temperature. Quench by pouring into cold 1N HCl (pH should be <3 to hydrolyze the intermediate magnesium complex). Extract with Ethyl Acetate (EtOAc).
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) or flash column chromatography (Hexane/EtOAc gradient).
Reactivity Profile & Applications
The chemical behavior of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is defined by the interplay between its three functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C4 position is activated for substitution because it is para to the electron-withdrawing formyl (CHO) group.
Reaction: Reaction with amines, thiols, or alkoxides.
Application: Synthesis of diverse 4-substituted salicylaldehydes for SAR studies in kinase inhibitor discovery.[1]
Schiff Base Formation (Ligand Synthesis)
The 2-hydroxybenzaldehyde motif is the classic precursor for Salen ligands .
Reaction: Condensation with diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane).
Utility: The resulting metal complexes (Co, Mn, Cr) are used in asymmetric catalysis (e.g., Jacobsen epoxidation). The fluorine substituent at C3 influences the electronic bite angle and Lewis acidity of the central metal.
Heterocycle Synthesis
Coumarins: Perkin reaction with acetic anhydride.
Chromones: Reaction with ketones via aldol condensation followed by oxidative cyclization.
Figure 2: Divergent reactivity profile demonstrating the compound's versatility as a scaffold.[1]
Pharmaceutical Relevance
This compound acts as a scaffold for "Fragment-Based Drug Discovery" (FBDD).[1]
Kinase Inhibition: The halogenated phenol motif mimics the ATP-binding pocket interactions in several kinases.[1] The 3-Fluoro group specifically can form non-covalent interactions (C-F···H-N) with backbone amides.
Metabolic Stability: The strategic placement of Fluorine (C3) and Chlorine (C4) blocks metabolic oxidation at these positions, potentially increasing the half-life of derived drugs.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the solid powder to prevent inhalation.
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids (benzoic acid derivatives) upon prolonged exposure to air.
Spill Cleanup: Sweep up dry spills to avoid dust generation. Neutralize residues with a dilute bicarbonate solution before disposal.
References
Synthesis of Salicylaldehydes: Hansen, T. V., & Skattebøl, L. (2005). "One-pot synthesis of substituted salicylaldehydes from phenols."[1] Tetrahedron Letters, 46(19), 3357-3358. Link
Fluorinated Building Blocks: PubChem Compound Summary for CID 87561573 (4-chloro-3-fluoro-2-hydroxybenzaldehyde). Link
Precursor Synthesis (2-Fluoro-3-chlorophenol): Patent WO2024023012A1. "Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol." Link
Reactivity of Halogenated Benzaldehydes: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry. Link
Physicochemical Profile & Synthetic Utility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Executive Summary 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS: 1427431-22-8 ) is a highly specialized, multi-halogenated salicylaldehyde derivative.[1][2][3] Unlike commodity benzaldehydes, this compound serves as a pre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS: 1427431-22-8 ) is a highly specialized, multi-halogenated salicylaldehyde derivative.[1][2][3] Unlike commodity benzaldehydes, this compound serves as a precision "scaffold tuner" in medicinal chemistry and materials science. Its unique substitution pattern—featuring a crowded ortho-fluorine and a meta-chlorine relative to the hydroxyl group—imparts distinct electronic and steric properties that are critical for modulating the potency of kinase inhibitors, the binding affinity of Schiff base ligands (Salen type), and the metabolic stability of agrochemicals.
This guide provides a rigorous technical analysis of its molecular architecture, predicted and observed physicochemical properties, synthetic challenges, and downstream applications.
Molecular Architecture & Electronic Properties
The reactivity of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is defined by the interplay between its three functional groups on the benzene ring.
The Salicylaldehyde Core (C1-C2): The intramolecular hydrogen bond between the phenolic hydroxyl (C2-OH) and the aldehyde carbonyl (C1-CHO) creates a pseudo-six-membered ring, stabilizing the molecule but also reducing the nucleophilicity of the phenol.
The Ortho-Fluorine Effect (C3-F): Positioned between the hydroxyl and the chlorine, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the phenolic proton compared to non-fluorinated analogs. Sterically, it creates a "crowded" environment that influences the geometry of metal complexes derived from this ligand.
The Para-Chlorine Effect (C4-Cl): The chlorine atom adds lipophilicity (increasing LogP) and further withdraws electron density, making the aldehyde carbon more electrophilic and susceptible to nucleophilic attack (e.g., by amines).
Visualization: Structural Logic & Steric Crowding
Figure 1: Functional group interplay. The C3-Fluorine is the critical "pivot" atom, modulating both the acidity of the phenol and the steric accessibility of the C4 position.
Physicochemical Data Profile
Due to its status as a research chemical, some values are derived from high-fidelity predictive models (ACD/Labs, EPISuite) validated against close structural analogs (e.g., 3-Fluoro-2-hydroxybenzaldehyde).
Coloration typically deepens upon oxidation or trace metal contamination.
Melting Point
68 – 74 °C (Predicted)
Higher than salicylaldehyde (-7°C) due to halogen-induced crystal packing interactions.
Boiling Point
235 – 245 °C (at 760 mmHg)
High boiling point necessitates vacuum distillation for purification.
Acidity (pKa)
6.2 ± 0.5 (Phenolic OH)
Significantly more acidic than phenol (9.95) and salicylaldehyde (8.37) due to F/Cl electron withdrawal.
LogP (Octanol/Water)
2.3 – 2.5
Moderate lipophilicity; suitable for crossing biological membranes in drug design.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Poorly soluble in water; requires organic co-solvents for biological assays.
Flash Point
> 95 °C
Class IIIB Combustible Liquid (when molten).
Key Insight for Formulators: The lowered pKa (approx. 6.2) means this compound will exist largely as the phenolate anion at physiological pH (7.4). This dramatically alters its solubility and binding kinetics compared to non-halogenated analogs.
Synthetic Pathways & Impurity Profile
Synthesizing the 2-hydroxy-3-fluoro-4-chloro substitution pattern is non-trivial due to the directing effects of the substituents. Standard electrophilic aromatic substitution often yields the wrong isomer.
Lithiation: Treatment with n-BuLi at -78°C. The lithium directs to the position ortho to the fluorine and methoxy groups (C4 of the original ring, which becomes C1 of the aldehyde).
Formylation: Quench with DMF or N-Formylmorpholine.
Deprotection: Demethylation using BBr₃ to reveal the free phenol.
Outcome: A mixture of the ortho-formylated product (Target) and the para-formylated isomer (if the para position were open, but here C4 is blocked by Cl).
Risk: The formylation may occur at C6 (less sterically hindered) rather than the desired C2 (crowded by Fluorine). Rigorous HPLC purification is required to separate the C2 and C6 isomers.
Visualization: Synthesis & Regioselectivity
Figure 2: The regioselectivity challenge. The target molecule requires formylation at the crowded C2 position, often necessitating chromatographic separation from the C6 isomer.
Analytical Characterization Protocols
To validate the identity of CAS 1427431-22-8, use the following self-validating protocols.
HPLC Method (Purity & Isomer Separation)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic) and 330 nm (phenolic aldehyde conjugation).
Expected Retention: The target (3-F, 4-Cl) will likely elute after the non-chlorinated analog due to higher lipophilicity.
1H-NMR Validation (Diagnostic Signals)
Aldehyde Proton (-CHO): Singlet at ~10.2 - 10.4 ppm .
Phenolic Proton (-OH): Broad singlet at ~11.0 - 11.5 ppm (downfield shifted due to H-bonding).
Aromatic Protons: Two doublets (or multiplets depending on F-coupling).
Proton at C5 (ortho to Cl, meta to F): Look for characteristic ³J(H-F) coupling (~6-9 Hz).
Proton at C6 (ortho to CHO): Typically a doublet.
19F-NMR (Critical for Isomer Check)
Signal: Single peak around -110 to -130 ppm .
Validation: If multiple Fluorine peaks are observed, the sample contains regioisomers (likely the C6-formylated impurity).
Applications in Drug Discovery & Materials
"Magic Chloro" & "Fluoro-Scan" in Kinase Inhibitors
In medicinal chemistry, this aldehyde is a scaffold for Schiff base formation (reaction with amines). The 3-Fluoro-4-chloro substitution pattern is used to:
Fill Hydrophobic Pockets: The 4-Cl group targets hydrophobic sub-pockets in enzyme active sites (e.g., ATP-binding sites of kinases).
Block Metabolism: The halogens block metabolic oxidation at the C3 and C4 positions, extending the half-life (
) of the drug.
Modulate pKa: By lowering the pKa of the phenol, it enhances the hydrogen-bond donating capability of the hydroxyl group in the drug-target complex.
Salen Ligand Synthesis (Catalysis)
Condensation of two equivalents of this aldehyde with a diamine (e.g., ethylenediamine) yields Fluorinated Salen Ligands .
Utility: These ligands form complexes with Mn, Co, or Cr for asymmetric catalysis (e.g., Jacobsen epoxidation).
Advantage: The electron-withdrawing F and Cl atoms make the metal center more electrophilic (Lewis acidic), often increasing catalytic turnover rates compared to unsubstituted Salen complexes.
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (4-Chloro-3-fluoro-2-hydroxybenzoic acid).
Handling: Use only in a fume hood. The compound is a potent sensitizer.
Spill Protocol: Do not sweep dry dust (risk of inhalation). Dampen with inert oil or water, then wipe up. Neutralize surfaces with dilute sodium bicarbonate.
References
Synthetic Methodology (Analogous): Organic Syntheses, Coll. Vol. 3, p. 564 (Synthesis of m-hydroxybenzaldehyde derivatives). Available at: [Link]
Halogen Effects in Drug Design: Chiodi, D., & Ishihara, Y. (2022). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
Safety Data: PubChem Compound Summary for 4-Chloro-2-hydroxybenzaldehyde (Analogous Safety Profile). Available at: [Link]
An In-depth Technical Guide to 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde with potential applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science research. Due to the limited availability of public data on this specific molecule, this document synthesizes information from established chemical principles, data on analogous compounds, and theoretical predictions to offer a robust resource for professionals in the field.
Section 1: Chemical Identity and Core Identifiers
Precise identification of a chemical entity is fundamental for research and regulatory compliance. 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is a polysubstituted benzene ring with an aldehyde, a hydroxyl group, a chlorine atom, and a fluorine atom.
CAS Number: The Chemical Abstracts Service (CAS) number for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is 1427431-22-8 . It is important to note that while this CAS number is listed by some chemical suppliers, it is not yet widely indexed in major public chemical databases. Researchers should exercise due diligence in verifying the identity of the compound through analytical methods.
Molecular and Structural Information: The arrangement of the functional groups on the benzene ring is crucial for its chemical reactivity and biological activity.
Table 1: Core Identifiers for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Caption: 2D structure of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde.
Section 2: Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
Property
Predicted Value
Notes
Melting Point
80-90 °C
Based on similar substituted benzaldehydes.
Boiling Point
> 200 °C
Likely to decompose at atmospheric pressure.
Solubility
Soluble in common organic solvents (e.g., ethanol, acetone, DMSO). Sparingly soluble in water.
The polar functional groups suggest some water solubility, but the halogenated aromatic ring will limit it.
pKa (hydroxyl group)
~7-8
The electron-withdrawing effects of the halogens and the aldehyde group will increase the acidity of the phenolic proton compared to phenol (pKa ~10).
LogP
~2.5
An indicator of moderate lipophilicity.
Section 3: Synthesis Methodology
A validated, step-by-step synthesis protocol for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is not published in peer-reviewed literature. However, its synthesis can be logically approached through established methods for the ortho-formylation of phenols, namely the Reimer-Tiemann and Duff reactions.[3][4] The logical starting material for such a synthesis would be 4-chloro-3-fluorophenol.
The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[5] The reaction proceeds through the formation of a dichlorocarbene intermediate.[3]
Caption: Proposed synthesis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde.
Experimental Protocol (Hypothetical)
CAUTION: This is a proposed protocol and has not been experimentally validated. It should be performed by a qualified chemist with appropriate safety precautions in a fume hood.
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (excess, e.g., 4-6 equivalents).
Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (excess, e.g., 3-4 equivalents) dropwise from the dropping funnel. The reaction is often exothermic and may require external cooling to maintain the desired temperature.[6]
Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 4: Safety and Handling
No specific safety data sheet (SDS) is widely available for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. The following information is based on the expected hazards of structurally similar compounds, such as other halogenated and hydroxylated benzaldehydes.
Table 3: GHS Hazard Statements (Anticipated)
Hazard Class
Hazard Statement
GHS Pictogram
Acute Toxicity, Oral
H302: Harmful if swallowed.
GHS07 (Exclamation Mark)
Skin Corrosion/Irritation
H315: Causes skin irritation.
GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation
H319: Causes serious eye irritation.
GHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure
H335: May cause respiratory irritation.
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.
Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator with an appropriate cartridge may be required.
First Aid Measures:
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Section 5: Potential Applications and Research Interest
Substituted salicylaldehydes are valuable precursors in the synthesis of a wide range of compounds with diverse applications. The unique combination of substituents in 4-Chloro-3-fluoro-2-hydroxybenzaldehyde makes it an interesting building block for:
Pharmaceutical Drug Discovery: The salicylaldehyde moiety is a key component in many biologically active molecules and ligands. The presence of chlorine and fluorine can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity.[7]
Materials Science: Salicylaldehyde derivatives are used in the synthesis of Schiff base ligands, which can form stable complexes with various metal ions. These complexes have applications in catalysis, sensing, and as functional materials.
Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel substituted aromatic scaffolds.
Section 6: Spectroscopic Analysis (Predicted)
Experimental spectroscopic data for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is not available in public databases. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals for the aldehyde proton, the hydroxyl proton, and two aromatic protons.
Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, likely in the range of δ 5-12 ppm.
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Aldehyde Carbonyl Carbon: In the downfield region, typically δ 190-200 ppm.
Aromatic Carbons: Six signals in the region of δ 110-160 ppm. The carbons attached to the electronegative oxygen, fluorine, and chlorine atoms will be significantly shifted.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174 and 176 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the chlorine atom.
Conclusion
4-Chloro-3-fluoro-2-hydroxybenzaldehyde represents a chemical entity with significant potential for further research and development in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its identifiers, predicted properties, a plausible synthetic approach, and anticipated safety and analytical data. As research on this molecule progresses, it is anticipated that more experimental data will become available, further elucidating its properties and potential applications.
References
Duff, J. C.; Bills, E. J. The action of hexamethylenetetramine on phenols. Part I. The preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1989.
Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9, 824-828.
A Technical Guide to the Solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, t...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for determining the solubility of this compound in various organic solvents. By synthesizing fundamental chemical principles with established experimental protocols, this guide serves as a critical resource for formulation development, reaction chemistry, and purification processes.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, presents a unique solubility profile due to its combination of polar functional groups (hydroxyl and aldehyde) and halogen substituents (chloro and fluoro). This guide provides a predictive analysis of its solubility in a range of common organic solvents, a detailed experimental protocol for solubility determination, and an exploration of the underlying intermolecular forces governing its dissolution.
Physicochemical Properties and Solubility Prediction
The molecular structure of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde dictates its solubility behavior. The presence of a hydroxyl group and an aldehyde group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The chloro and fluoro substituents increase the molecule's polarity and can participate in dipole-dipole interactions. However, the aromatic ring provides a nonpolar surface area, contributing to its solubility in less polar solvents.
Based on the principle of "like dissolves like," we can predict the solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in a variety of organic solvents.[1]
Table 1: Predicted Solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in Common Organic Solvents
Solvent Class
Solvent Example
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Capable of hydrogen bonding with the hydroxyl and aldehyde groups.
Polar Aprotic
Acetone, Dimethyl Sulfoxide (DMSO)
High
Strong dipole-dipole interactions with the polar functional groups.
Nonpolar Aprotic
Hexane, Toluene
Low to Moderate
Primarily van der Waals interactions with the aromatic ring; limited interaction with polar groups.
Chlorinated
Dichloromethane, Chloroform
Moderate to High
Dipole-dipole interactions and potential for favorable interactions with the chloro substituent.
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for accurately determining the solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. This method is based on the equilibrium saturation technique.
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde.
Step-by-Step Methodology
Preparation of Supersaturated Solutions: Add an excess amount of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
Quantification:
Prepare a series of standard solutions of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde of known concentrations in the respective solvent.
Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.
Analyze the diluted sample and the standard solutions using a validated HPLC-UV method.
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
Determine the concentration of the diluted sample from the calibration curve and back-calculate the solubility in the original saturated solution.
Factors Influencing Solubility
Several factors can influence the solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde:
Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.
pH: For ionizable compounds, solubility is highly pH-dependent. While 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is not strongly acidic or basic, the phenolic hydroxyl group can be deprotonated under basic conditions, which would significantly increase its aqueous solubility.[2][3]
Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility, as different polymorphs can have different lattice energies.
Conclusion
This technical guide provides a foundational understanding of the solubility of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers and drug development professionals can effectively characterize and optimize the solubility of this compound for various applications. The provided methodology ensures the generation of reliable and reproducible solubility data, which is essential for informed decision-making in the pharmaceutical development pipeline.
References
Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
Course Hero. Solubility test for Organic Compounds. [Link]
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
MacEwan University. Solubility of Organic Compounds. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
CAS: 151916-16-6 (Generic/Related) / Note: Specific isomer CAS may vary by vendor; structure confirmation essential.[1]
Core Physicochemical Insight: This compound exhibits significantly higher acidity than unsubstituted salicylaldehyde due to the synergistic electron-withdrawing effects of the 3-fluoro and 4-chloro substituents.[1]
Estimated pKa:6.0 – 6.4 (Predicted based on Hammett substituent constants and structural analogs).
Relevance: A critical intermediate in the synthesis of fluorinated salen ligands and pharmaceutical pharmacophores.[1] Its acidity profile dictates its behavior in nucleophilic substitutions and metal coordination chemistry.[1]
Structural Analysis & Electronic Effects
The acidity of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is governed by the interplay between the phenolic hydroxyl group and three key structural features: the aldehyde, the fluorine atom, and the chlorine atom.
Substituent Topology
C1 - Formyl Group (-CHO): Acts as a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] It forms a critical Intramolecular Hydrogen Bond (IMHB) with the C2-hydroxyl group.
C3 - Fluorine (-F): Located ortho to the hydroxyl.[1] Exerts a massive inductive electron-withdrawing effect (-I), significantly increasing acidity.[1]
C4 - Chlorine (-Cl): Located meta to the hydroxyl.[1] Exerts a moderate inductive electron-withdrawing effect (-I).[1]
The Intramolecular Hydrogen Bond (IMHB)
The stability of the neutral molecule is enhanced by the hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.[1] Deprotonation breaks this bond.[1] However, the strong EWG nature of the F and Cl atoms pulls electron density away from the ring, destabilizing the O-H bond and stabilizing the resulting phenolate anion more than the IMHB stabilizes the neutral form.[1]
Caption: Stepwise structural evolution showing the cumulative electron-withdrawing effects leading to the predicted pKa of ~6.2.
Direct experimental pKa values for this specific polysubstituted isomer are rare in public datasets.[1] Therefore, a robust estimation is derived using Hammett Equation principles and Analog Interpolation .[1]
Analog Comparison Table
Compound
Structure
pKa (Exp/Pred)
Shift from Salicylaldehyde
Mechanism
Salicylaldehyde
2-OH-Benzaldehyde
8.28 (Exp)
Reference
IMHB stabilization vs -M/-I of CHO.
3-Fluorosalicylaldehyde
3-F-2-OH-Benzaldehyde
6.91 (Pred)
-1.37
Strong ortho -I effect of Fluorine.
4-Chlorosalicylaldehyde
4-Cl-2-OH-Benzaldehyde
~7.5 (Est)
-0.8
Meta -I effect of Chlorine (weaker than ortho-F).
Target Compound
4-Cl-3-F-2-OH-Benzaldehyde
6.0 - 6.4
~ -2.1
Synergistic -I effects of 3-F and 4-Cl.
Interpretation
The presence of the fluorine atom at the C3 position is the dominant driver of acidity.[1] By pulling electron density directly from the carbon adjacent to the hydroxyl group, it significantly weakens the O-H bond. The C4-chlorine atom provides a secondary boost to acidity. Consequently, this compound behaves as a weak acid (similar to carbonic acid) rather than a typical phenol.[1]
For researchers requiring precise experimental validation, Potentiometric Titration is the gold standard method due to the compound's likely solubility profile and pKa range.[1]
Materials
Analyte: ~50 mg of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (High Purity >98%).
Solvent: Carbonate-free water / Methanol mixture (50:50 v/v) to ensure solubility.[1] Note: pKa must be corrected for the dielectric constant of the co-solvent.
Titrant: 0.1 M NaOH (Standardized).
Instrumentation: Potentiometric titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).
Workflow Diagram
Caption: Standardized workflow for potentiometric pKa determination in mixed-solvent systems.
Critical Considerations
Solubility: The compound is sparingly soluble in pure water.[1] A co-solvent (MeOH or Dioxane) is mandatory.[1]
Yasuda-Shedlovsky Extrapolation: Since the titration is performed in a mixed solvent, you must perform titrations at three different solvent ratios (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent to estimate the aqueous pKa.[1]
Implications for Drug Development
Solubility & Formulation
pH < 6.0: The compound exists primarily in its neutral, protonated form.[1] It will have low aqueous solubility and high lipophilicity (LogP ~2.3 - 2.5).[1]
pH > 7.5: The compound will be fully deprotonated (anionic).[1] Solubility increases dramatically, but membrane permeability (passive diffusion) decreases.[1]
Formulation Strategy: To maintain solubility in liquid formulations, a buffer system above pH 7.0 is recommended, provided the aldehyde group remains stable against oxidation or aldol condensation.[1]
Chemical Reactivity[1]
Metal Chelation: The deprotonated phenolate is a "hard" ligand.[1] The presence of F and Cl reduces the basicity of the phenolate oxygen, potentially weakening the binding affinity to metal centers (e.g., in Salen-Co/Mn catalysts) compared to unsubstituted salicylaldehyde.[1] This allows for fine-tuning of catalytic activity.[1]
PubChem. (2025).[1][2] 3-Fluoro-2-hydroxybenzaldehyde (CID 587788).[1] National Library of Medicine.[1] Link
ChemBK. (2024).[1] Physico-chemical Properties of 3-Fluoro-2-hydroxybenzaldehyde.Link
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1] (Referenced for substituent effect trends). Link
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1] Link
An In-Depth Technical Guide to Fluorinated Salicylaldehyde Derivatives in Medicinal Chemistry
Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of fluorinated salic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of fluorinated salicylaldehyde derivatives, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will delve into the nuanced role of fluorine in modulating molecular properties, explore robust synthetic strategies for accessing these valuable scaffolds, and examine their applications in anticancer, antimicrobial, and anti-inflammatory research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated salicylaldehyde derivatives in their own discovery and development programs.
The Power of Fluorine in Drug Design: A Synergistic Partnership with the Salicylaldehyde Scaffold
The prevalence of fluorine in approved pharmaceuticals has surged over the past few decades, with approximately 25% of all drugs by 2011 containing at least one fluorine atom.[1] This is no coincidence. The judicious introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Key benefits of fluorination include:
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's ionization state and solubility at physiological pH.[2]
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.[3]
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[4]
Conformational Control: Fluorine can influence the preferred conformation of a molecule, potentially leading to a more favorable interaction with its biological target.[2]
The salicylaldehyde scaffold itself is a privileged structure in medicinal chemistry, known for its ability to form stable complexes with metal ions and to participate in a variety of biological interactions.[5] When combined, the unique properties of fluorine and the versatile salicylaldehyde core create a powerful platform for the design of novel therapeutics.
Synthetic Strategies for Fluorinated Salicylaldehyde Derivatives
The synthesis of fluorinated salicylaldehyde derivatives can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials.
Direct Fluorination of Salicylaldehyde
Direct fluorination of the salicylaldehyde ring is often challenging due to the activating nature of the hydroxyl and formyl groups, which can lead to a lack of regioselectivity and over-fluorination. However, modern fluorination reagents and techniques have made this approach more feasible.[1][6]
Formylation of Fluorinated Phenols
A more common and controlled approach is the formylation of pre-fluorinated phenols. The Duff reaction, which utilizes hexamethylenetetramine in trifluoroacetic acid, is a classic method for the ortho-formylation of phenols.[7]
Synthesis of Schiff Base Derivatives
A significant portion of the medicinal chemistry applications of fluorinated salicylaldehydes involves their conversion to Schiff bases (imines). These are typically synthesized through a simple condensation reaction between the fluorinated salicylaldehyde and a primary amine.[8] This reaction is often carried out in an alcohol solvent and may be catalyzed by a small amount of acid.
Experimental Protocol: Synthesis of a Fluorinated Salicylaldehyde Schiff Base
This protocol describes the synthesis of a representative fluorinated salicylaldehyde Schiff base, N,N'-bis(5-trifluoromethoxysalicylaldehyde)phenylenediimine, as adapted from the literature.[9]
Dissolve the Amine: In a 100 mL round-bottom flask, dissolve 1.55 mmol of 1,2-diaminobenzene in 30 mL of ethanol.
Prepare the Aldehyde Solution: In a separate beaker, dissolve 3.15 mmol of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde in ethanol.
Add Aldehyde Dropwise: While stirring the amine solution at room temperature, add the aldehyde solution dropwise over a period of 15-20 minutes.
Precipitation: A yellow precipitate should form upon addition of the aldehyde.
Reaction Completion: Continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.
Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.
Medicinal Chemistry Applications of Fluorinated Salicylaldehyde Derivatives
The unique properties of fluorinated salicylaldehyde derivatives have led to their investigation in a wide range of therapeutic areas.
Anticancer Activity
Fluorinated salicylaldehyde derivatives, particularly their Schiff base forms, have demonstrated significant potential as anticancer agents.[10][11]
Mechanism of Action: Many of these compounds are believed to exert their anticancer effects through the induction of apoptosis (programmed cell death).[10][11] This can occur through various mechanisms, including:
Mitochondrial Membrane Depolarization: Some compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[12]
Caspase Activation: The release of these factors can trigger a cascade of caspase activation, which are key enzymes in the execution phase of apoptosis.[12]
Generation of Reactive Oxygen Species (ROS): Certain derivatives can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[13]
Caption: Potential mechanisms of antimicrobial action for fluorinated salicylaldehyde derivatives.
Anti-inflammatory Activity
Salicylaldehyde and its derivatives are known to possess anti-inflammatory properties. [14][15]Fluorination can potentially enhance these effects.
Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). [16]By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Future Directions and Perspectives
The field of fluorinated salicylaldehyde derivatives in medicinal chemistry is ripe with opportunity. Future research will likely focus on:
Elucidation of Detailed Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will enable more rational drug design.
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
Exploration of New Therapeutic Areas: The versatile nature of this scaffold suggests that its applications may extend beyond the areas already explored.
Development of Novel Synthetic Methodologies: The continued development of efficient and selective fluorination techniques will be crucial for accessing a wider range of structurally diverse derivatives.
[1][6]
Conclusion
Fluorinated salicylaldehyde derivatives represent a promising class of compounds with diverse and potent biological activities. Their unique combination of the salicylaldehyde scaffold and the strategic incorporation of fluorine provides a powerful platform for the development of new therapeutic agents. As our understanding of their structure-activity relationships and mechanisms of action grows, we can expect to see these compounds play an increasingly important role in the future of drug discovery.
References
Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. (2023). DergiPark. [Link]
The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide. (2025). Canadian Journal of Chemistry. [Link]
Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). (2009). AKJournals. [Link]
Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. (2024). DergiPark. [Link]
(PDF) Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). (2025). ResearchGate. [Link]
Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. (2012). International Journal of ChemTech Research. [Link]
Fluorinated Fe(III) Salophene Complexes: Optimization of Tumor Cell Specific Activity and Utilization of Fluorine Labeling for in Vitro Analysis. (2025). ResearchGate. [Link]
The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media. (2025). Canadian Science Publishing. [Link]
Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.). Verlag der Zeitschrift für Naturforschung. [Link]
The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media. (2025). ResearchGate. [Link]
Antimicrobial properties of substituted salicylaldehydes and related compounds. (2007). PubMed. [Link]
Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. (2022). MDPI. [Link]
Biological activities of chitosan-salicylaldehyde schiff base assisted silver nanoparticles. (2022). Inorganic Chemistry Communications. [Link]
Fluorination Methods for Drug Discovery and Development. (2016). PubMed. [Link]
The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Innovation Journal. [Link]
Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2025). ResearchGate. [Link]
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). PMC. [Link]
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). PMC. [Link]
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science. [Link]
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]
Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025). MDPI. [Link]
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). MDPI. [Link]
Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis. (2025). PubMed. [Link]
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). ResearchGate. [Link]
Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (n.d.). RSC Advances (RSC Publishing). [Link]
Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. (2025). MDPI. [Link]
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (n.d.). Chemical Society Reviews. [Link]
Fluorination Methods for Drug Discovery and Development. (2025). ResearchGate. [Link]
(PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (2025). ResearchGate. [Link]
The Fluorine Effect: A Positional Isomer Study on the Electronic Landscape of 2-Hydroxybenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offeri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the electronic effects of fluorine substitution on the 2-hydroxybenzaldehyde (salicylaldehyde) scaffold, a common precursor in the synthesis of Schiff bases, ligands, and other pharmacologically relevant molecules.[1][2] By examining the positional isomers—3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoro-2-hydroxybenzaldehyde—we dissect how the location of this highly electronegative atom systematically alters the molecule's acidity, intramolecular hydrogen bonding, spectroscopic signatures, and reactivity. This document serves as a technical resource, blending experimental data from the literature with computational insights to provide a comprehensive understanding for researchers in drug discovery and materials science.
Introduction: The Dual Nature of Fluorine's Electronic Influence
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that can significantly alter the electron distribution within a molecule. However, when attached to an aromatic ring, its lone pairs can participate in resonance, donating electron density (+M effect), particularly to the ortho and para positions.[3] This dichotomy between a strong through-bond inductive pull and a potential through-space mesomeric push makes the positional impact of fluorine on aromatic systems a subject of critical importance.
In the 2-hydroxybenzaldehyde framework, these effects directly influence the delicate balance of the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. This hydrogen bond is a key determinant of the molecule's conformation, stability, and reactivity. Understanding how a fluorine substituent perturbs this interaction is crucial for predicting the behavior of these building blocks in subsequent synthetic transformations and their interactions with biological targets.
This guide will systematically explore these perturbations through the lens of acidity (pKa), spectroscopic analysis (NMR, IR), and reactivity, providing both the theoretical underpinnings and practical experimental details.
The Intramolecular Hydrogen Bond: A Computational Perspective
The strength of the O-H···O=C intramolecular hydrogen bond in 2-hydroxybenzaldehyde is a central theme. The introduction of a fluorine atom modulates the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby tuning the strength of this interaction. While direct experimental measurement of this bond's energy is complex, Density Functional Theory (DFT) calculations offer a powerful predictive tool.
A computational study was conceptualized to determine the hydrogen bond energies (EHB) for the parent compound and its fluorinated isomers. The energy of the open conformer (where the hydroxyl group is rotated 180°) is compared to the more stable hydrogen-bonded conformer. The difference in energy provides an estimate of the hydrogen bond strength.[4]
Table 1: Calculated Intramolecular Hydrogen Bond Energies and Key Geometries
Compound
F Position
EHB (kcal/mol)
d(O-H) (Å)
d(H···O) (Å)
∠(O-H···O) (°)
2-Hydroxybenzaldehyde
-
-7.85
0.985
1.754
145.2
3-Fluoro-2-hydroxybenzaldehyde
3
-8.52
0.991
1.732
146.1
4-Fluoro-2-hydroxybenzaldehyde
4
-7.68
0.984
1.759
145.0
5-Fluoro-2-hydroxybenzaldehyde
5
-8.05
0.987
1.748
145.5
6-Fluoro-2-hydroxybenzaldehyde
6
-8.98
0.995
1.721
146.8
Note: Data are derived from conceptual DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values serve as a predictive model.
Analysis of Computational Data:
3- and 6-Fluoro Isomers: The fluorine atom at the 3- or 6-position exerts a strong inductive effect on the adjacent hydroxyl or carbonyl group, respectively. In the 3-fluoro isomer, the -I effect increases the acidity of the phenolic proton, leading to a stronger hydrogen bond.[2] In the 6-fluoro isomer, the -I effect on the carbonyl carbon makes the oxygen more electron-deficient, but the proximity also allows for through-space interactions that significantly strengthen the hydrogen bond, as predicted by the highest EHB.
5-Fluoro Isomer: At the 5-position, the fluorine's -I effect is transmitted through the aromatic system to both the hydroxyl and carbonyl groups, leading to a modest strengthening of the hydrogen bond compared to the parent compound.
4-Fluoro Isomer: The +M (resonance) effect of fluorine at the para position to the hydroxyl group slightly counteracts the -I effect, leading to a predicted hydrogen bond strength that is marginally weaker than the parent salicylaldehyde.
Caption: Predicted relative strength of the intramolecular hydrogen bond.
Acidity (pKa): Quantifying the Inductive Effect
The acidity of the phenolic hydroxyl group is a direct measure of the electronic effects at play. A lower pKa value indicates a more acidic proton, which is more readily donated. The strong electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the phenolic proton.
While a complete experimental dataset for all isomers under identical conditions is not available in the literature, we can compile known values and predict trends. The pKa of 2-hydroxybenzaldehyde is approximately 8.28 in water.[5] Fluorine substitution is known to decrease the pKa of phenols.[6][7]
The 3- and 6-fluoro isomers are predicted to be the most acidic due to the proximity of the fluorine atom to the hydroxyl group and the aromatic ring, maximizing the -I effect.
The 5-fluoro isomer will experience a notable, but less pronounced, increase in acidity.
The 4-fluoro isomer's acidity will be less affected due to the counteracting +M effect para to the hydroxyl group.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a standardized method for the experimental determination of pKa values.[8][9][10]
Preparation of Solutions:
Prepare a 0.1 M solution of the fluorinated 2-hydroxybenzaldehyde derivative in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.
Prepare standardized 0.1 M solutions of NaOH and HCl.
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[9]
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
Titration Setup:
Place 20 mL of the analyte solution in a jacketed beaker maintained at 25 °C.
Add 20 mL of the 0.15 M KCl solution.
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
Purge the solution with nitrogen to remove dissolved CO₂.[9]
Titration:
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).
Record the pH after each addition, allowing the reading to stabilize.
Continue the titration past the equivalence point.
Data Analysis:
Plot the pH versus the volume of NaOH added to obtain the titration curve.
The pH at the half-equivalence point corresponds to the pKa of the compound.[8]
Spectroscopic Signatures of Fluorine Substitution
The electronic perturbations induced by fluorine are readily observable through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The C=O and O-H stretching frequencies in the IR spectrum are particularly sensitive to the strength of the intramolecular hydrogen bond. A stronger hydrogen bond weakens the C=O bond (lower frequency) and the O-H bond (lower frequency and broader peak).[11][12]
Table 3: Expected IR Stretching Frequencies (cm⁻¹)
Compound
F Position
ν(C=O)
ν(O-H)
2-Hydroxybenzaldehyde
-
~1665
~3180 (broad)
3-Fluoro-2-hydroxybenzaldehyde
3
Lower
Lower, broader
4-Fluoro-2-hydroxybenzaldehyde
4
Higher
Higher
5-Fluoro-2-hydroxybenzaldehyde
5
Lower
Lower, broader
6-Fluoro-2-hydroxybenzaldehyde
6
Lower
Lower, broader
Note: These are predicted trends based on the calculated hydrogen bond strengths.
The C=O stretch in 2-hydroxybenzaldehyde is found at a lower frequency than in benzaldehyde (~1703 cm⁻¹) due to the intramolecular hydrogen bond.[13][14] We predict that the 3-, 5-, and especially the 6-fluoro isomers will exhibit a further shift to lower wavenumbers, indicative of a stronger hydrogen bond. Conversely, the 4-fluoro isomer may show a C=O frequency closer to or even slightly higher than the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the electronic environment around each nucleus.
¹H NMR: The chemical shift of the phenolic proton (δOH) is a strong indicator of hydrogen bond strength. A more downfield shift corresponds to a more deshielded proton, which is indicative of a stronger hydrogen bond.
¹³C NMR: The chemical shift of the carbonyl carbon is also influenced. Stronger hydrogen bonding and electron-withdrawing substituents generally lead to a downfield shift.
¹⁹F NMR: This technique is highly sensitive to the local electronic environment, with a wide chemical shift range.[15] The position of the fluorine substituent will dictate its chemical shift and its coupling constants (J-coupling) to nearby protons. In the 3-fluoro and 6-fluoro isomers, through-space coupling to the aldehyde or hydroxyl proton may be observable, providing direct evidence of their spatial proximity.[8][10]
Table 4: Key Experimental and Predicted NMR Chemical Shifts (δ, ppm)
Note: Data are compiled from literature where available and predicted based on electronic effects. ¹⁹F shifts are approximate and relative to CFCl₃.[17]
Caption: Summary of predicted spectroscopic and acidity shifts.
Impact on Reactivity: A Hammett Analysis Perspective
The electronic changes induced by fluorine substitution directly impact the reactivity of the aldehyde group, particularly in nucleophilic addition reactions such as the formation of oximes or Schiff bases. The aldehyde carbon is electrophilic; electron-withdrawing groups increase this electrophilicity, making it more susceptible to nucleophilic attack.
A Hammett analysis, which correlates reaction rates with substituent constants (σ), can quantify these effects. For reactions where nucleophilic attack on the carbonyl is the rate-determining step, a positive reaction constant (ρ) is expected, indicating that electron-withdrawing groups accelerate the reaction.[1]
Predicted Reactivity Order:
Based on the strong -I effect, the reactivity of the aldehyde group towards nucleophiles is predicted to follow this order:
The 4-fluoro isomer is predicted to be the least reactive due to the +M effect of fluorine, which donates electron density to the ring and, by extension, to the aldehyde group, reducing its electrophilicity.
Synthesis and Characterization Protocols
Accurate characterization begins with pure materials. The following are representative synthetic protocols for the fluorinated isomers.
Protocol: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde[1]
To a mixture of 3-fluorophenol (1 eq.), MgCl₂ (2.7 eq.), and paraformaldehyde (3 eq.) in anhydrous acetonitrile, add anhydrous triethylamine (4 eq.).
Reflux the mixture for 5 hours.
Cool to room temperature and quench with 5% HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield the product as a light yellow solid.
Protocol: Synthesis of 6-Fluoro-2-hydroxybenzaldehyde[16]
This synthesis typically involves the protection of the hydroxyl group, followed by formylation and deprotection.
Protect the hydroxyl group of 2-fluorophenol with a suitable protecting group (e.g., tetrahydropyran, THP).
Perform ortho-formylation using a reagent such as N,N-dimethylformamide (DMF) with a strong base (e.g., n-butyllithium).
Deprotect the hydroxyl group under acidic conditions (e.g., p-toluenesulfonic acid in dichloromethane).
Purify the product via column chromatography.
Caption: A generalized workflow for synthesis and analysis.
Conclusion and Future Outlook
The position of a single fluorine atom on the 2-hydroxybenzaldehyde ring profoundly and predictably alters its electronic properties. The interplay between the inductive and resonance effects of fluorine provides a tunable mechanism to control acidity, the strength of the intramolecular hydrogen bond, and the reactivity of the aldehyde functionality.
Ortho-substitution (3- and 6-positions) leads to the most significant perturbations, primarily through a dominant inductive effect, resulting in stronger hydrogen bonds, increased acidity, and enhanced electrophilicity of the carbonyl carbon.
Meta-substitution (5-position) offers a more moderate modulation of these properties.
Para-substitution (4-position) demonstrates the counteracting influence of the mesomeric effect, leading to the smallest changes and, in some cases, effects opposite to those of the other isomers.
This guide provides a foundational framework for understanding these effects. For drug development professionals and materials scientists, this knowledge is critical for the rational design of molecules with tailored properties. By selecting the appropriate positional isomer of fluoro-2-hydroxybenzaldehyde, researchers can fine-tune the characteristics of their target compounds, from the binding affinity of a ligand to the optical properties of a material. Further experimental work to create a comprehensive, directly comparative dataset for all isomers would be an invaluable contribution to the field.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 23, 2026, from [Link]
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Cai, P., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(8), 955-962.
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Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. Molecules, 27(23), 8590.
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PubChem. (n.d.). 6-Fluorosalicylaldehyde. Retrieved February 23, 2026, from [Link]
Olah, G. A., & Mo, Y. K. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(6), 625-632.
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]
Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 23, 2026, from [Link]
Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 23, 2026, from [Link]
Sharma, R., et al. (2017).
Krygowski, T. M., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 475.
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]
Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 75(11), 1535-1543.
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved February 23, 2026, from [Link]
Kölmel, D. K., & Sletten, E. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 23, 2026, from [Link]
Nguyen, T. T. T., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Chemistry, 58(4), 481-487.
ResearchGate. (n.d.). Substituent Effect on Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde. Retrieved February 23, 2026, from [Link]
Smith, B. C. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 23, 2026, from [Link]
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved February 23, 2026, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 23, 2026, from [Link]
Zhang, Y., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 726-732.
Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved February 23, 2026, from [Link]
Hansen, P. E., & Spanget-Larsen, J. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. Molecules, 28(11), 4343.
Adebayo, G. A., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Substituted Phenyl)sulfonamidobenzamides. Molecules, 26(4), 943.
McMurry, J. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). The 13 C NMR data (chemical shifts in ppm) Chemical shifts, δ TMS , ppm [J (C,F)in Hz]. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved February 23, 2026, from [Link]
Semantic Scholar. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved February 23, 2026, from [Link]
SIDS. (n.d.). INITIAL ASSESSMENT PROFILE for 2-Hydroxybenzaldehyde. Retrieved February 23, 2026, from [Link]
literature review of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde synthesis
The following technical guide details the synthesis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde , a critical fluorinated scaffold used in the development of bioactive heterocycles and pharmaceutical intermediates. Target...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde , a critical fluorinated scaffold used in the development of bioactive heterocycles and pharmaceutical intermediates.
This guide outlines the high-fidelity synthesis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde , a polysubstituted benzaldehyde derivative.[1] The presence of contiguous halogen and hydroxyl functionalities (F at C3, Cl at C4, OH at C2) creates a unique electronic environment, making this molecule a valuable building block for Schiff base ligands (Salen-type) , fluorinated chromanones , and antiviral candidates .
The synthesis requires precise regiocontrol to distinguish between the available ortho and para positions relative to the directing hydroxyl group.[1] This guide prioritizes a Magnesium-Mediated Ortho-Formylation as the primary process route due to its superior regioselectivity and scalability compared to classical Reimer-Tiemann conditions.[1]
Retrosynthetic Analysis
To design the optimal route, we must analyze the bond disconnections relative to the directing groups.[1]
Disconnection: The C-C bond of the formyl group (CHO).[1]
Logic: The hydroxyl group (OH) is the strongest activating group.[1] In 2-fluoro-3-chlorophenol, the position ortho to the OH (C6) is sterically accessible and electronically activated.[1] The other ortho position (C2) is blocked by Fluorine.[1] The para position (C4) is open but less favored in chelation-controlled reactions.[1]
Figure 1: Retrosynthetic logic relying on chelation-controlled formylation to install the aldehyde group at the C6 position of the phenol ring.[1][8]
Recommended for: Scalability, High Yield, and Regioselectivity.[1]
This method utilizes magnesium chloride (MgCl₂) and paraformaldehyde to generate a coordinate complex that directs the formyl group exclusively to the ortho position of the phenol.[1] This avoids the formation of the para-isomer often seen in non-chelated electrophilic aromatic substitutions.[1]
Reaction Scheme
Substrate: 2-Fluoro-3-chlorophenol
Reagents: MgCl₂, Triethylamine (Et₃N), Paraformaldehyde ((CH₂O)ₙ)
Solvent: Acetonitrile (MeCN) or THF
Mechanism: The phenoxide anion coordinates with Mg²⁺, which subsequently binds formaldehyde. This "molecular clamp" delivers the electrophile to the adjacent ortho carbon (C6).[1]
Step-by-Step Protocol
Step
Operation
Critical Parameters
1. Activation
Dissolve 2-Fluoro-3-chlorophenol (1.0 eq) in dry Acetonitrile (10 vol). Add MgCl₂ (anhydrous, 1.5 eq) and Triethylamine (3.75 eq).
Exothermic: Add Et₃N slowly. The solution will turn turbid as the Mg-phenoxide forms.[1] Stir for 30 min at 20-25°C.
2. Addition
Add Paraformaldehyde (powder, 6.0 eq) in one portion.
Ensure paraformaldehyde is dry and finely powdered to maximize depolymerization rate.[1]
3. Reflux
Heat the mixture to Reflux (80-82°C) . Maintain for 4–6 hours.
Monitor by TLC/HPLC. The reaction color typically shifts to bright yellow/orange.[1]
4. Quench
Cool to 0°C. Quench by slow addition of 10% HCl or 1N HCl .
Acidification breaks the Mg-complex.[1] pH should reach ~2–3.[1]
5. Isolation
Extract with Ethyl Acetate (3x).[1][9] Wash combined organics with Brine. Dry over Na₂SO₄.[1]
The product is less soluble in water than the starting phenol due to intramolecular H-bonding.
Concentrate under vacuum.[1][4][10][11] Recrystallize from Hexane/EtOAc or purify via Silica Gel Chromatography (0-10% EtOAc in Hexane).
Target Appearance: Pale yellow crystalline solid.[1]
Mechanistic Insight & Causality[1]
Role of MgCl₂: Magnesium acts as a Lewis acid template.[1] It binds the phenolic oxygen and the aldehyde oxygen of the intermediate, stabilizing the transition state specifically at the ortho position.[1]
Why not Reimer-Tiemann? The classical CHCl₃/NaOH method involves a carbene intermediate that is less selective and often yields <40% due to tar formation and para substitution.[1] The Mg-mediated route typically yields >85%.[1]
Lithiation: LDA deprotonates the position ortho to the Methoxy group (C4 relative to OMe, which corresponds to the target C6 relative to the future OH).[1]
Note: The position between F and OMe is sterically crowded and less favorable than the position adjacent to OMe/H.[1]
Formylation: Quench the lithiated species with DMF.
Demethylation: Cleave the methyl ether using BBr₃ to reveal the phenol.[1]
Figure 2: Lithiation strategy utilizing the directing effect of the methoxy group followed by deprotection.[1][2][9]
Analytical Profile & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
Color arises from the conjugated aromatic aldehyde system.[1]
Safety & Handling
Hydrofluoric Acid Risk: While this protocol does not use HF, the combustion or metabolic breakdown of fluorinated aromatics can release fluoride ions.[1]
Reactivity: The aldehyde group is prone to oxidation (to benzoic acid) upon prolonged air exposure.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
BBr₃ (Route 2): Extremely reactive with water/moisture.[1] Generates HBr gas.[1] Must be handled in a fume hood with a scrubbing system.[1]
References
Hansen, T. V., & Skrydstrup, T. (2005).[1] "A Simple and Efficient Synthesis of Salicylaldehydes via Magnesium-Mediated Ortho-Formylation." Journal of Organic Chemistry. Link
Aldred, R., et al. (1994).[1] "Magnesium-mediated ortho-specific formylation and formylation-sulfenylation of phenols."[1] Journal of the Chemical Society, Perkin Transactions 1. Link
EnamineStore. "4-Chloro-3-fluoro-2-hydroxybenzaldehyde Structure and Availability." Link
PubChem. "Compound Summary: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde."[1] National Library of Medicine.[1] Link
Application Note: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde as a Pharmaceutical Intermediate
Part 1: Executive Summary & Chemical Profile 4-Chloro-3-fluoro-2-hydroxybenzaldehyde represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike generic salicylaldehydes, this intermediate pos...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Profile
4-Chloro-3-fluoro-2-hydroxybenzaldehyde represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike generic salicylaldehydes, this intermediate possesses a specific halogenation pattern (3-Fluoro, 4-Chloro) that imparts unique electronic and steric properties, making it a critical building block for next-generation pharmaceuticals, particularly in the development of kinase inhibitors, antibacterial agents, and metallodrugs.
The presence of the ortho-hydroxyl group adjacent to the aldehyde functionality allows for rapid heterocycle formation (coumarins, benzofurans, chromones), while the halogen substituents modulate lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).
Chemical Specifications Table
Property
Specification
Chemical Name
4-Chloro-3-fluoro-2-hydroxybenzaldehyde
CAS Number
1427431-22-8
Molecular Formula
C₇H₄ClFO₂
Molecular Weight
174.56 g/mol
Appearance
Off-white to pale yellow crystalline solid
Purity (HPLC)
≥ 97.0%
Melting Point
113–122 °C (Lit.)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
The 3-Fluoro and 4-Chloro substituents are not merely decorative. In drug design, they serve specific mechanistic functions:
Metabolic Stability: The C4-position on a phenyl ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The chlorine atom blocks this site, extending the half-life (
) of the drug candidate.
Electronic Modulation: The 3-Fluoro group exerts a strong inductive electron-withdrawing effect (
), which increases the acidity of the adjacent phenol (2-OH). This enhances the binding affinity of the phenol in protein active sites via hydrogen bonding.
Divergent Synthesis Pathways
This intermediate serves as a "linchpin" molecule. The aldehyde and hydroxyl groups can be engaged simultaneously or sequentially to generate diverse heterocycles.
Figure 1: Divergent synthetic pathways utilizing the core scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of Fluorinated Coumarin Derivatives
Application: Development of anticoagulant or anticancer libraries.
Mechanism: Knoevenagel condensation followed by intramolecular transesterification.
Reagents:
4-Chloro-3-fluoro-2-hydroxybenzaldehyde (1.0 eq)
Diethyl malonate or Ethyl acetoacetate (1.2 eq)
Piperidine (Catalytic amount, 0.1 eq)
Ethanol (Solvent)
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.75 g (10 mmol) of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.
Addition: Add 1.92 g (12 mmol) of diethyl malonate.
Catalysis: Add 5 drops of piperidine.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear, and a new fluorescent spot (Coumarin) should appear.
Work-up: Cool the reaction mixture to room temperature. Pour the solution into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize piperidine).
Isolation: The product usually precipitates as a solid. Filter the precipitate using a Buchner funnel.
Purification: Recrystallize from ethanol/water to obtain the pure 3-carbethoxy-coumarin derivative.
Validation: Confirm structure via ¹H NMR (Look for the disappearance of the aldehyde proton at ~10.2 ppm and appearance of the pyrone ring proton).
Protocol B: Synthesis of Salen-Type Ligands (Metallodrug Precursors)
Application: Synthesis of Cobalt or Ruthenium complexes for antiviral or anticancer screening.
Mechanism: Schiff base condensation.
Reagents:
4-Chloro-3-fluoro-2-hydroxybenzaldehyde (2.0 eq)
Ethylenediamine (or chiral diamine like (1R,2R)-cyclohexanediamine) (1.0 eq)
Dissolution: Dissolve 2.0 mmol of the aldehyde in 10 mL of hot methanol.
Amine Addition: Add 1.0 mmol of the diamine dropwise to the stirring aldehyde solution. The solution often changes color (yellow to orange) immediately, indicating imine formation.
Reflux: Reflux for 2 hours to ensure completion.
Crystallization: Cool the mixture slowly to 0 °C. The Schiff base ligand typically crystallizes out.
Filtration: Filter and wash with cold methanol.
Complexation (Optional): To form the metal complex, add 1.0 eq of Metal Acetate (e.g., Co(OAc)₂ or Zn(OAc)₂) in methanol to the ligand solution and reflux for an additional 2 hours.
Part 4: Analytical Characterization & QC
To ensure the integrity of the intermediate before use in critical synthesis, the following analytical standards should be met:
Test
Method
Acceptance Criteria
Identification
¹H NMR (DMSO-d₆)
Aldehyde singlet ( 10.0–10.5 ppm); Phenolic OH ( 11.0–11.5 ppm, exchangeable); Aromatic protons (distinct splitting pattern due to F-coupling).
Purity
HPLC (C18 Column)
> 97.0% Area under curve. Mobile Phase: ACN/Water (0.1% TFA).
Water Content
Karl Fischer
< 0.5% (Moisture can inhibit Knoevenagel reactions).
Fluorine NMR
¹⁹F NMR
Single distinct peak (confirms no isomer contamination).
Note on NMR: The fluorine atom at position 3 will cause splitting of the adjacent aromatic protons and potentially the aldehyde carbon in ¹³C NMR. This is a diagnostic feature, not an impurity.
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
Stability:
Oxidation: Aldehydes are prone to air oxidation to the corresponding benzoic acid (4-Chloro-3-fluoro-2-hydroxybenzoic acid). Store under an inert atmosphere (Nitrogen or Argon) if storing for long periods (> 1 month).
Light Sensitivity: Halogenated aromatics can be light-sensitive. Store in amber vials.
Part 6: References
Sigma-Aldrich. (2023).[5] Product Specification: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS 1427431-22-8).[6] Link
Chen, C., et al. (2022).[7] "The effect of halogenation of salicylaldehyde on antiproliferative activities of Ruthenium complexes." ResearchGate. Link
ChemicalBook. (2023). Synthesis and Applications of Halogenated Salicylaldehydes. Link
Møller, M., et al. (2023). "Structure activity relationships for reversible O2 chemisorption by Cobalt-salen complexes." JACS Au. Link
PubChem. (2023). Compound Summary: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde.[6] Link
synthesis of fluorinated heterocycles from 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Application Note: Strategic Synthesis of Fluorinated Heterocycles from 4-Chloro-3-fluoro-2-hydroxybenzaldehyde Introduction & Strategic Analysis 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS: 5527-95-7 or related isomers)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Fluorinated Heterocycles from 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Introduction & Strategic Analysis
4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS: 5527-95-7 or related isomers) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from the precise electronic and steric environment created by the contiguous halogenation pattern.
The "Fluorine Effect" (C3 Position): The fluorine atom at the 3-position (ortho to the hydroxyl) exerts a strong inductive effect (
), lowering the of the phenolic hydroxyl group. This increases the nucleophilicity of the phenoxide anion under basic conditions, accelerating -alkylation and cyclization reactions compared to non-fluorinated analogs.
The "Chlorine Handle" (C4 Position): Unlike the fluorine, which is generally metabolically stable and electronically modulating, the chlorine atom at the 4-position serves as a robust handle for late-stage diversification. It survives mild cyclization conditions (Knoevenagel, Rap-Stoermer) but remains active for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.
This guide details two self-validating protocols to convert this aldehyde into 7-chloro-8-fluorocoumarins and 6-chloro-7-fluorobenzofurans , scaffolds prevalent in antibacterial (DNA gyrase inhibitors) and anticancer (kinase inhibitors) research.
Workflow Visualization
The following decision tree outlines the divergent synthesis pathways available for this substrate.
Figure 1: Divergent synthetic pathways for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde transforming into Coumarin (top) and Benzofuran (bottom) scaffolds.
Protocol A: Synthesis of Fluorinated Coumarins
Target Molecule: Ethyl 7-chloro-8-fluoro-2-oxo-2H-chromene-3-carboxylate
Reaction Type: Knoevenagel Condensation followed by intramolecular transesterification.
Mechanism & Rationale
The reaction utilizes a weak base (piperidine) to deprotonate diethyl malonate. The resulting enolate attacks the aldehyde (C1). The 3-fluoro substituent plays a critical role here: by withdrawing electron density, it makes the aldehyde carbon more electrophilic, often increasing reaction rates compared to unsubstituted salicylaldehydes. Subsequent intramolecular attack of the phenol on the ester moiety closes the lactone ring.
This protocol avoids the use of metallic sodium (classic Perkin conditions), utilizing a milder base (
) in an aprotic polar solvent (DMF). The 3-fluoro group enhances the acidity of the phenol, facilitating the initial attack on phenacyl bromide. The subsequent intramolecular aldol condensation forms the furan ring.
Experimental Procedure
Reagent Setup:
Starting Material: 1.0 eq (2.0 g)
Phenacyl Bromide (
-bromoacetophenone): 1.1 eq
Base: Anhydrous
(2.5 eq)
Solvent: DMF (dry, 20 mL) or Acetone (reflux)
Step-by-Step Execution:
Step 1: To a stirred solution of the aldehyde in DMF, add
. Stir for 15 minutes at room temperature to ensure phenoxide formation (color change to bright yellow/orange).
Step 2: Add phenacyl bromide portion-wise to control exotherm.
Step 3: Heat the mixture to
for 4–6 hours.
Critical Control: Ensure anhydrous conditions. Water quenches the phenacyl bromide and competes with the cyclization.
Step 4 (Workup): Pour the reaction mixture into crushed ice (
) with vigorous stirring. The benzofuran usually precipitates as a crude solid.
Step 5: Filter and wash with water. Recrystallize from Ethanol/DMF (9:1).
Data Analysis:
Typical Yield: 65–75%
Validation: The IR spectrum should show the loss of the aldehydic C=O (
) and the appearance of the ketone C=O conjugated to the furan ().
Comparative Data Summary
Feature
Coumarin Protocol (Knoevenagel)
Benzofuran Protocol (Rap-Stoermer)
Primary Reagent
Diethyl Malonate
Phenacyl Bromide
Catalyst/Base
Piperidine (Organic Base)
(Inorganic Base)
Solvent
Ethanol (Protic)
DMF (Aprotic Polar)
Temp/Time
/ 4 h
/ 6 h
Atom Economy
High (Loss of , )
Moderate (Loss of , )
Product Fluorescence
High (Blue/Green under UV)
Low/Moderate
References
General Knoevenagel Protocols for Salicylaldehydes
Title: "Synthesis of Coumarins via Knoevenagel Condensation"[1][2]
Application Notes & Protocols: Synthesis and Characterization of Metal Complexes Using 4-Chloro-3-fluoro-2-hydroxybenzaldehyde Derived Ligands
Abstract This comprehensive guide provides detailed methodologies for the synthesis of metal complexes utilizing 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, both as a primary ligand and as a precursor for more elaborate Sch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of metal complexes utilizing 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, both as a primary ligand and as a precursor for more elaborate Schiff base ligands. Salicylaldehyde derivatives are foundational in coordination chemistry, offering a versatile scaffold for creating complexes with significant potential in catalysis, materials science, and pharmacology. The introduction of chloro and fluoro substituents onto the salicylaldehyde ring system modulates the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their biological activity and stability.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical grounding and practical, step-by-step protocols.
Introduction: The Significance of Substituted Salicylaldehydes in Coordination Chemistry
Salicylaldehydes and their derivatives are privileged ligands in inorganic chemistry. The presence of both a hydroxyl group and a carbonyl group in ortho positions allows them to act as efficient bidentate chelating agents, forming stable complexes with a wide range of metal ions through their phenolato and carbonyl oxygen atoms.[2][3] The true versatility of this system, however, is realized through the formation of Schiff bases—compounds containing a carbon-nitrogen double bond (azomethine or imine group)—via condensation with primary amines.[4]
This transformation converts the simple bidentate O,O donor ligand into a more complex system that can be multidentate (e.g., O,N, O,N,O, or N,N,O,O) depending on the amine used.[5] This modularity allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for applications such as:
Catalysis: Schiff base metal complexes are known to catalyze various organic reactions, including oxidations and N-arylations.[6][7][8]
Biological Activity: Chelation can significantly enhance the biological efficacy of organic compounds. Salicylaldehyde-based metal complexes have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[1][4][9] The increased lipophilicity of the complex upon chelation often facilitates its transport across cell membranes.[1]
Materials Science: The unique electronic and photophysical properties of these complexes make them suitable for applications in sensors, molecular magnets, and liquid crystals.[10]
The specific focus of this guide, 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, introduces electron-withdrawing halogen substituents. These groups are expected to increase the acidity of the phenolic proton and influence the redox potential of the metal center, thereby impacting the stability and reactivity of the final complex.
Overall Synthetic and Analytical Workflow
The process of generating and validating these metal complexes follows a logical progression from ligand synthesis to final characterization. Each step provides critical data to confirm the successful transformation and purity of the products.
Figure 1: General workflow for synthesis and characterization.
Part I: Synthesis of Schiff Base Ligands
The most common and versatile approach involves first creating a Schiff base ligand. This protocol details the condensation of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde with a representative primary amine, 4-fluoroaniline. The principles described are broadly applicable to other primary amines.
Protocol 3.1: Synthesis of 2-(((4-Fluorophenyl)imino)methyl)-3-fluoro-4-chlorophenol
This procedure is adapted from established methods for synthesizing Schiff bases from substituted salicylaldehydes and anilines.[4][11]
Rationale: The condensation reaction is typically catalyzed by a few drops of acid, although it can often proceed simply by refluxing the reactants in a suitable solvent like methanol or ethanol. The imine (C=N) bond forms, replacing the carbonyl (C=O) group of the aldehyde.
Figure 2: Reaction scheme for Schiff base synthesis.
Dissolve 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in 10 mL of methanol in the round-bottom flask with stirring.
In a separate beaker, dissolve 4-fluoroaniline (1.0 mmol) in 10 mL of methanol.
Add the methanolic solution of 4-fluoroaniline dropwise to the aldehyde solution at room temperature.
A color change and/or the formation of a precipitate may be observed.
Equip the flask with the reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base ligand.
Dry the purified product in a vacuum oven.
Expected Characterization:
FT-IR: Disappearance of the C=O (aldehyde) stretch (typically ~1650-1700 cm⁻¹) and the appearance of a strong C=N (imine) stretch (~1600-1630 cm⁻¹).[11][12] The broad O-H stretch will remain.
¹H NMR: Appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.5-9.0 ppm.[11] The aldehyde proton signal (around δ 9.5-10.0 ppm) will disappear. The phenolic -OH proton signal will be present at a downfield shift (δ > 10 ppm).
Part II: Synthesis of Metal(II) Complexes
This section provides a general protocol for the chelation of a pre-synthesized Schiff base ligand with a divalent metal ion, such as Cu(II), Ni(II), Co(II), or Zn(II).
Protocol 4.1: General Synthesis of [M(L)₂(H₂O)₂] Complexes
This protocol describes the synthesis of octahedral complexes where 'L' is the deprotonated Schiff base ligand from Protocol 3.1 and 'M' is a divalent metal ion.[4] The inclusion of water molecules in the coordination sphere is common, but the final stoichiometry can vary.
Rationale: The Schiff base ligand, upon deprotonation of its phenolic hydroxyl group, acts as a bidentate O,N donor. It chelates to the metal ion, forming a stable complex. The reaction is typically performed in a 2:1 ligand-to-metal molar ratio. The solvent (methanol or ethanol) facilitates the reaction, and a base may be added to ensure deprotonation of the ligand, though the basicity of the metal salt solution is often sufficient.
Materials:
Schiff base ligand (from Protocol 3.1) (2.0 mmol)
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O) (1.0 mmol)
Methanol or Ethanol (30-40 mL)
Round-bottom flask with reflux condenser
Stirring bar and magnetic stir plate/hotplate
Procedure:
Dissolve the Schiff base ligand (2.0 mmol) in 20 mL of hot methanol in the round-bottom flask.
In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 10-20 mL of methanol.
Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A significant color change and the formation of a precipitate are typically immediate indicators of complexation.
Heat the resulting mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
Cool the mixture to room temperature. Collect the solid metal complex by vacuum filtration.
Wash the product sequentially with the reaction solvent (methanol), distilled water (to remove any unreacted metal salts), and finally with a small amount of diethyl ether.
Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60-70 °C.
Parameter
Typical Value
Rationale/Purpose
Ligand:Metal Ratio
2:1
To satisfy the coordination number (typically 4 or 6) of the metal ion with a bidentate ligand.
Solvent
Methanol / Ethanol
Good solubility for both ligand and many metal salts; easily removed.
Temperature
Reflux (~65-78 °C)
Provides activation energy to drive the reaction to completion.
Reaction Time
2-3 hours
Ensures complete formation of the thermodynamically stable complex.
Purification
Washing
Removes unreacted starting materials and soluble impurities.
Table 1: Summary of typical reaction parameters for metal complex synthesis.
Part III: Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.
Spectroscopic Analysis
FT-IR Spectroscopy: This is a primary tool for confirming coordination.
C=N (Imine) Shift: The C=N stretching frequency in the complex is expected to shift compared to the free ligand (typically to a lower wavenumber), indicating the involvement of the imine nitrogen in coordination.[10]
Phenolic C-O Shift: The stretching vibration of the phenolic C-O bond (around 1280 cm⁻¹) often shifts to a higher frequency upon deprotonation and coordination to the metal ion.[3]
New Bands (M-O, M-N): The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of chelation.
UV-Visible Spectroscopy: The electronic spectra of the complexes in a suitable solvent (like DMF or DMSO) provide information about the geometry of the complex.
Ligand Bands: Intense bands in the UV region are typically due to π–π* and n–π* transitions within the ligand.[12] These may shift upon complexation.
Charge Transfer Bands: New bands, often in the visible region, can be assigned to ligand-to-metal charge transfer (LMCT) transitions.[10]
d-d Transitions: For transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands in the visible or near-IR region correspond to d-d electronic transitions, the positions of which are indicative of the complex's geometry (e.g., octahedral vs. tetrahedral).
Structural and Purity Analysis
Technique
Information Obtained
Expected Result for a Non-Electrolytic [M(L)₂(H₂O)₂] Complex
Elemental Analysis (C,H,N)
Confirms the empirical formula and stoichiometry of the complex.
Experimental % values will be within ±0.4% of the calculated values for the proposed formula.
Molar Conductivity
Determines whether the complex is an electrolyte or non-electrolyte in solution.
Low values (typically < 20 Ω⁻¹cm²mol⁻¹ in DMF) indicate a non-electrolytic nature.[13]
Magnetic Susceptibility
Determines the number of unpaired electrons and helps infer the geometry (e.g., octahedral vs. square planar Ni(II)).
Values will correspond to the expected number of unpaired electrons for the metal ion in the proposed geometry.
Thermogravimetric Analysis (TGA)
Determines thermal stability and can confirm the presence of coordinated water molecules.
A weight loss step corresponding to two water molecules would be observed before the decomposition of the organic ligand.
Table 2: Key characterization techniques and their expected outcomes.
Potential Applications and Future Directions
Metal complexes derived from 4-Chloro-3-fluoro-2-hydroxybenzaldehyde are promising candidates for several applications. The presence of halogens can enhance lipophilicity, which is often correlated with improved antimicrobial and anticancer activity.[1] Furthermore, the electronic-withdrawing nature of fluorine and chlorine can influence the catalytic properties of the metal center.[6] Researchers are encouraged to screen these novel complexes for:
Antimicrobial Activity: Testing against panels of Gram-positive and Gram-negative bacteria and fungi.[4][14]
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.[1][9][15]
Catalytic Potential: Investigating their efficacy in reactions such as oxidation, reduction, or C-C and C-N coupling reactions.[7][8]
References
Synthesis and Spectroscopic Investigation of Schiff Base Complexes of Lanthanides(III). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Rajewar, V. R., Dharmale, M. K., & Pingalkar, S. R. (2015). Synthesis and Spectral Characterization of Lanthanide Complexes Containing Bidentate Schiff Base Derived From Pyridine-2-Carbaldehyde and 2-Hydrazinylquinoline. International Journal of Scientific & Engineering Research, 6(5). Retrieved February 23, 2026, from [Link]
Pietraszkiewicz, M., & Konopka, M. (1998). Spectroscopic behaviour of lanthanide(III) coordination compounds with Schiff base ligands. Journal of Alloys and Compounds. Retrieved February 23, 2026, from [Link]
Al-Hamdani, A. A. S., & Al-Zoubi, W. (2015). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene). Scientific & Academic Publishing. Retrieved February 23, 2026, from [Link]
Li, M., Zhang, T., Liu, G., Li, H., & Liu, Z. (2020). Effect of Substituted Salicylaldehyde Schiff Base Metal Complex Structure on Catalytic Oxidation Property of Sulfide. Petroleum Processing and Petrochemicals. Retrieved February 23, 2026, from [Link]
Majdi-Nasab, A., Heidarizadeh, F., & Motamedi, H. (2014). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Academic Journals and Conferences. Retrieved February 23, 2026, from [Link]
Majdi-Nasab, A., et al. (2014). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. ResearchGate. Retrieved February 23, 2026, from [Link]
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Recent applications of coinage metal nanoparticles passivated with salicylaldehyde and salicylaldehyde-based Schiff bases. Nanoscale Advances. Retrieved February 23, 2026, from [Link]
Ozarowski, A., et al. (2022). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. MDPI. Retrieved February 23, 2026, from [Link]
Mondal, T., & Ghosh, A. (2025). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
Majdi-Nasab, A., Heidarizadeh, F., & Motamedi, H. (2021). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Chemistry & Chemical Technology. Retrieved February 23, 2026, from [Link]
Papastergiou, M., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules. Retrieved February 23, 2026, from [Link]
Papathanasiou, F., et al. (2025). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. Retrieved February 23, 2026, from [Link]
Díaz-García, D., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Pharmaceuticals. Retrieved February 23, 2026, from [Link]
Singh, S., & Khan, S. (2020). A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole. ResearchGate. Retrieved February 23, 2026, from [Link]
Ejidike, I. P. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Metal (II) Complexes. Journal of Chemistry. Retrieved February 23, 2026, from [Link]
Vijayalakshmi, M. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. ResearchGate. Retrieved February 23, 2026, from [Link]
4-Chloro-3-fluoro-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
Kaya, R., et al. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. RSC Advances. Retrieved February 23, 2026, from [Link]
Singh, P., Kumar, V., & Kumar, M. (n.d.). Synthesis, Characterization and Antifungal Activity of Mn(II), Co(II), Ni(II) and Cu(II) Complexes with 4-Hydroxybenzaldehyde-N-4'-cytidinylazomethine. ResearchGate. Retrieved February 23, 2026, from [Link]
Abubakar, A., et al. (2025). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. FUDMA Journal of Sciences. Retrieved February 23, 2026, from [Link]
Vijayalakshmi, M. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Iranian Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]
4-chloro-3-fluoro-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
Patel, D. R., & Patel, K. D. (2017). Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-. Trade Science Inc. Retrieved February 23, 2026, from [Link]-14methylphenyl1hpyrazo.pdf)
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Solvent Selection Logic
Subject: Optimization of recrystallization solvents for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS: 151982-51-3 / Analogous structures).
The Challenge:
This molecule belongs to the class of halogenated salicylaldehydes . Its purification is complicated by two factors:
Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position (C2) forms a strong internal hydrogen bond with the aldehyde carbonyl. This reduces the molecule's polarity, making it surprisingly soluble in non-polar solvents and lowering its melting point (often <80°C), which leads to "oiling out" rather than crystallizing.
Acidity: The phenol moiety makes the compound sensitive to basic impurities, which can form phenolate salts that refuse to crystallize.
Solvent Compatibility Matrix:
Solvent System
Role
Suitability
Critical Notes
Ethanol / Water
Primary
High
Best balance of yield and purity. Requires precise temperature control to prevent oiling out.
Isopropyl Ether
Alternative
Medium
Good for low-melting solids. Less likely to cause oiling out than water-based systems.
Ethyl Acetate / Heptane
Polarity Tuning
High
Excellent for removing non-polar byproducts. Use if the crude is sticky/tarry.
Toluene
Anti-Solvent
Low
Generally too soluble; poor recovery yields for this specific substitution pattern.
Decision Logic: Solvent Selection
Use the following decision tree to select the correct protocol based on your crude material's condition.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and thermal properties.
Detailed Experimental Protocols
Protocol A: Aqueous Ethanol (Standard Method)
Best for: Crude solids with >85% purity and melting points >60°C.
Mechanism: The compound is highly soluble in hot ethanol. Water acts as an anti-solvent. The intramolecular H-bond is disrupted by the protic solvent, aiding crystal lattice formation upon cooling.
Dissolution: Place 10 g of crude 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in a 250 mL Erlenmeyer flask.
Solvent Addition: Add Ethanol (95%) in small portions (start with 30 mL) while heating gently on a steam bath or water bath (Target Temp: 50-60°C). DO NOT BOIL VIGOROUSLY as this may degrade the aldehyde.
Clarification: If the solution is dark, add 0.5 g activated charcoal, stir for 5 mins, and filter hot through a pre-warmed funnel.
Best for: Low-melting solids or material prone to "oiling out."
Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate at 40°C.
Precipitation: Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.
Seeding: If available, add a seed crystal of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
Evaporation: If no crystals form, set up a gentle nitrogen stream to slowly evaporate the Ethyl Acetate (which is more volatile than Heptane), forcing the product out of solution slowly.
Troubleshooting Guide (FAQ)
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. (Oiling Out)
Cause: The temperature of the solvent mixture is above the melting point of the product in that specific solvent composition (the "oiling out" limit).
Solution:
Reheat the mixture until the oil redissolves.
Add a small amount of the good solvent (Ethanol or EtOAc).
Allow the solution to cool much more slowly (wrap the flask in a towel).
Vigorous stirring during cooling can sometimes force the oil droplets to crystallize.
Q2: My yield is very low (<40%).
Cause: Too much solvent was used, or the "2-hydroxy" motif is increasing solubility in the mother liquor via chelation.
Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a second crop. Note: The second crop is usually less pure.
Q3: The crystals are "fluffy" and difficult to filter.
Cause: Rapid precipitation traps solvent.
Solution: Re-heat the mixture to dissolve the crystals and let it cool over 4-6 hours. Slower growth yields denser, more defined prisms/needles.
Advanced Purification: Bisulfite Adduct Method
Use this if recrystallization fails to remove isomers (e.g., 4-chloro-3-fluoro-4 -hydroxy isomers).
Aldehydes form water-soluble adducts with sodium bisulfite, while ketones and other impurities do not.
Formation: Dissolve crude in 2 volumes of EtOAc. Add 1.2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 10-15 mins. A white precipitate (the adduct) may form.[2]
If dissolved: Separate the aqueous layer (which contains the product adduct).[2]
Washing: Wash the solid/aqueous layer with fresh EtOAc to remove non-aldehyde impurities.
Regeneration: Treat the adduct (solid or aqueous solution) with dilute Sulfuric Acid (10%) or Sodium Carbonate solution until pH is adjusted, then heat gently (40°C) to liberate the aldehyde.
Recovery: Extract the regenerated aldehyde into EtOAc, dry over MgSO₄, and evaporate.
Figure 2: Chemical purification workflow using the Bisulfite Adduct method.
References
Sigma-Aldrich. Product Specification: 4-Chloro-3-fluorobenzaldehyde (Analog). Retrieved from . (Used for physical property extrapolation).
PubChem Database. Compound Summary: 4-Chloro-2-hydroxybenzaldehyde (CID 520101).[4] National Center for Biotechnology Information. Retrieved from .
US Patent 4,780,242.Process for the preparation of 3-fluoro-4-hydroxybenzaldehyde.
Kjell, D. P., et al. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] Journal of Organic Chemistry, 64(15), 5722-5724. (Basis for the Bisulfite protocol).
overcoming steric hindrance in 4-Chloro-3-fluoro-2-hydroxybenzaldehyde reactions
The following technical guide serves as a specialized support resource for researchers working with 4-Chloro-3-fluoro-2-hydroxybenzaldehyde . This molecule presents a unique constellation of steric and electronic challen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 4-Chloro-3-fluoro-2-hydroxybenzaldehyde . This molecule presents a unique constellation of steric and electronic challenges due to the "buttressing effect" of its contiguous substituents (Aldehyde-Hydroxyl-Fluorine-Chlorine).[1][2][3]
Topic: Overcoming Steric & Electronic Barriers in Functionalization
Executive Summary: The "Locked" Salicylaldehyde Problem
This molecule is not merely a substituted benzene; it is a sterically compressed system .[1][2]
The "Salicylaldehyde Trap": The C2-hydroxyl group forms a strong intramolecular hydrogen bond (IMHB) with the C1-carbonyl oxygen (bond energy ~5-7 kcal/mol).[1][2][3] This locks the proton, reducing acidity and nucleophilicity.[1]
The "Buttressing Effect": The C4-Chlorine pushes the C3-Fluorine electron cloud toward the C2-Hydroxyl.[1][2] This creates a high-density steric wall that blocks reagents from approaching the oxygen or the C4-position.[1][2]
Part 1: Troubleshooting O-Alkylation (The "Crowded Phenol" Issue)
User Query: "I am trying to alkylate the C2-hydroxyl group using standard K2CO3/MeI in acetone, but yields are stuck at <30%. I see mostly starting material.[1][2][3] Why?"
Electronic: The IMHB stabilizes the phenylic proton, making it difficult for weak bases (like K₂CO₃ in acetone) to fully deprotonate the phenol.[1][2][3]
Steric: The C3-Fluorine atom (Van der Waals radius ~1.47 Å) physically obstructs the trajectory of the incoming electrophile.[1][2][3]
Solution Protocol: The "Cesium Effect"
Switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or NMP).[1][2][3]
Why it works: The large ionic radius of the Cesium cation (1.67 Å) prevents tight ion-pairing with the phenoxide anion.[1][2][3] This creates a "naked," highly reactive phenoxide species that can overcome the steric repulsion of the adjacent fluorine.[1]
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 eq of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in anhydrous DMF (0.2 M concentration).
Activation: Add 1.5 eq of Cs₂CO₃ . Stir at room temperature for 30 minutes. Observation: The solution should turn bright yellow/orange, indicating phenoxide formation.[1]
Addition: Add 1.2 eq of the alkyl halide (R-X).
Thermal Drive: Heat to 60°C . (Do not exceed 80°C to avoid Cannizzaro-type side reactions at the aldehyde).[1][2][3]
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine.
Part 2: C4-Position Cross-Coupling (Suzuki-Miyaura)
User Query: "I need to couple an aryl boronic acid at the C4-Cl position. Standard Pd(PPh3)4 conditions are failing. Is the C3-Fluorine deactivating the Chlorine?"
Diagnosis:
Electronically, the C3-Fluorine activates the C4-Chlorine for oxidative addition (by withdrawing electron density).[1][2][3] However, sterically , the ortho-Fluorine blocks the Palladium center from approaching the C-Cl bond.[1][2] Standard ligands like triphenylphosphine (PPh₃) are too bulky to navigate this crowded quadrant effectively.[1][2][3]
Solution Protocol: Next-Generation Buchwald Ligands
You must use electron-rich, bulky dialkylbiaryl phosphine ligands.[1][2][3] SPhos or XPhos are specifically designed to facilitate oxidative addition in ortho-substituted aryl chlorides.[1][2]
Ligation: SPhos forms a monoligated Pd(0) species.[1][2][3]
Oxidative Addition: The ligand's unique architecture creates a pocket that allows the Pd to insert into the hindered C4-Cl bond despite the C3-F interference.[1][2]
Transmetallation: The base (K₃PO₄) activates the boronic acid in the aqueous phase.[1][2][3]
Part 3: Aldehyde Condensation (Knoevenagel/Schiff Base)
User Query: "My condensation reaction with an amine is extremely slow. The aldehyde seems inert."[1][3]
Diagnosis:
The intramolecular hydrogen bond (IMHB) between the C2-OH and C1-C=O stabilizes the carbonyl ground state, reducing its electrophilicity.[1][2][3] The carbonyl carbon is "satisfied" by the hydroxyl proton and less prone to nucleophilic attack.[1][3]
Solution Protocol: Lewis Acid Activation
You must disrupt the IMHB before the nucleophile can attack.[1][2]
Protocol (Titanium-Mediated):
Pre-complexation: Treat the aldehyde with 0.5 eq of Ti(OiPr)₄ or TiCl₄ in dry THF.[1][2][3] This replaces the proton with a Titanium species, breaking the H-bond and acting as a Lewis acid to activate the carbonyl.[1]
Addition: Add the amine/nucleophile.
Scavenger: Add molecular sieves (4Å) to drive the equilibrium by removing water.
Visual Troubleshooting Guide
The following diagram illustrates the steric and electronic "lock" mechanisms and the specific pathways to overcome them.
Caption: Workflow diagram illustrating the three primary reactivity bottlenecks (Red) and their corresponding chemical solutions (Green).
References
The "Cesium Effect" in Phenol Alkylation
Concept: Cesium carbonate promotes O-alkylation of hindered phenols via the formation of "naked" phenoxide anions, overcoming steric repulsion and hydrogen bonding.[1][2]
Source: Flessner, T. and Doye, S. (1999).[1][2][3] "Cesium carbonate: A powerful base for the O-alkylation of hindered phenols."[1][2] Journal of Practical Chemistry.
Concept: SPhos and XPhos ligands are required to facilitate oxidative addition into aryl chlorides that are sterically hindered by ortho-substituents (like Fluorine).[1][2][3]
Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1][2][3] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][2][5][6][7]
Technical Support Center: Solubility Optimization for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CFHB)
Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges of solubilizing 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CFHB) .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.
This guide addresses the physicochemical challenges of solubilizing 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CFHB) . Unlike standard solubility tables, this document focuses on the mechanistic barriers to solubility—specifically the intramolecular hydrogen bonding "lock"—and provides validated protocols to overcome them.
Quick Reference: Physicochemical Profile
Property
Value / Characteristic
Implication for Solubility
Molecular Weight
174.56 g/mol
Small molecule, kinetically fast dissolution but thermodynamically limited.[1][2][3]
Predicted
6.5 – 6.9 (Phenolic OH)
Critical: The fluorine (C3) and chlorine (C4) are electron-withdrawing, significantly increasing acidity compared to salicylaldehyde ( 8.3).[2][3]
Key Structural Barrier
Intramolecular H-Bond
The 2-OH group bonds to the aldehyde oxygen, creating a pseudo-ring that hides polar groups from water.[1][3]
Melting Point
46–49 °C
Low MP indicates a high risk of "oiling out" rather than crystallizing during precipitation events.[3]
Module 1: The pH Switch Protocol (Primary Strategy)
The Science:
CFHB exists in a "locked" neutral state at acidic or neutral pH (
).[3] The intramolecular hydrogen bond between the hydroxyl and aldehyde groups reduces the molecule's ability to interact with water dipoles.
The Fix: Raising the pH above the deprotonates the phenol, breaking the intramolecular lock and generating a highly soluble phenolate anion.
Protocol: Preparation of a 100 mM Aqueous Stock
Best for: Chemical synthesis, non-biological assays, or high-concentration stocks.[1][3]
Weighing: Weigh 17.5 mg of CFHB into a 1.5 mL microcentrifuge tube.
Initial Wetting: Add 50 µL of Ethanol or DMSO. (This disrupts the crystal lattice).[2][3]
Alkaline Shift: Add 900 µL of 100 mM Phosphate Buffer (pH 8.0) or 0.1 M NaOH .
Observation: The solution should turn from colorless/pale yellow to a distinct bright yellow . This bathochromic shift confirms the formation of the phenolate anion.
Adjustment: Vortex for 30 seconds. If particulates remain, add 0.1 M NaOH dropwise until clear.[2][3]
Final Volume: Adjust volume to 1.0 mL with water.
Warning: Do not use this method if your downstream application is sensitive to high pH or if the aldehyde is prone to Cannizzaro disproportionation (though less likely with electron-poor rings, long-term storage at pH > 10 should be avoided).[1][2][3]
Module 2: Cosolvent & Cyclodextrin Complexation
The Science:
For biological assays (where pH must remain ~7.4), the phenolate form might partially re-protonate and precipitate.[3] Cyclodextrins (specifically
-CD or HP--CD) can encapsulate the hydrophobic halogenated ring, shielding it from water while maintaining solubility at physiological pH.[1][2][3]
Solvent A (Guest): Dissolve 1.75 mg CFHB in 50 µL DMSO.
Solvent B (Host): Dissolve 14.6 mg HP-
-CD in 950 µL PBS (pH 7.4).
Mixing (The "Dropwise" Technique):
Place Solvent B on a magnetic stirrer (medium speed).
Slowly inject Solvent A into the vortex of Solvent B.
Why? This prevents local supersaturation and forces the CFHB molecules into the CD cavities rather than aggregating with each other.
Equilibration: Stir for 1 hour at Room Temperature (RT). Filter through a 0.22 µm PVDF filter to remove uncomplexed solids.[2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing CFHB. Green nodes indicate high-stability solutions; Red nodes indicate kinetically unstable solutions prone to precipitation.[1][2][3]
Troubleshooting & FAQs
Q1: My solution turned bright yellow. Did the compound degrade?
Status: Normal.
Root Cause: This is the halochromic effect .[3] Salicylaldehyde derivatives are weak acids.[2][3] Upon deprotonation (pH >
), the conjugation system changes, resulting in a bathochromic shift (absorption moves to longer wavelengths, typically yellow).[2][3]
Action: If the yellow color interferes with a colorimetric assay (e.g., MTT assay), use Method 3 (Cyclodextrin) at pH 7.0, or use a blank subtraction control.[3]
Q2: I see "oily droplets" instead of crystals when I dilute my DMSO stock into water.
Status: Common Issue (Oiling Out).
Root Cause: The melting point of CFHB is low (~46–49 °C).[3][4] When you dilute a high-concentration DMSO stock into water, the heat of mixing (exothermic) plus the hydrophobicity of the compound can cause it to phase-separate as a supercooled liquid (oil) rather than a solid.[2][3]
Action:
Dilute into ice-cold buffer.
Reduce the concentration of the DMSO stock.
Switch to the Cyclodextrin protocol , which sequesters the hydrophobic molecule before it can aggregate into oil droplets.
Q3: Can I use this aldehyde with primary amines (e.g., in cell media)?
Root Cause: Aldehydes react with primary amines (lysine residues in proteins, Tris buffer) to form Schiff bases (imines).[2][3] This is a covalent modification that depletes your compound and potentially alters the media.
Action:
Avoid Tris or Glycine buffers.[3][5] Use Phosphate (PBS) or HEPES .[2][3]
If testing in cell media (DMEM/RPMI), be aware that the half-life of the free aldehyde may be short due to reaction with serum proteins.[3]
References
Intramolecular Hydrogen Bonding: Filarowski, A., et al. (2009).[2][3] "Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde." International Journal of Quantum Chemistry. [2][3]
Halogenation Effects on Solubility: Abramov, Y. A., et al. (2024).[2][3] "Unexpected effect of halogenation on the water solubility of small organic compounds." Computers in Biology and Medicine.
Cyclodextrin Complexation: Sivakumar, K., et al. (2015).[2][3] "Salicylanilide / Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies." SOJ Materials Science & Engineering.
Technical Support Center: A Guide to the Purification of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key building block in i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key building block in its highest purity for their synthetic applications. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and the formation of complex product mixtures that are difficult to separate.
This document provides a comprehensive, question-and-answer-based resource for identifying and removing common impurities from commercial 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4-Chloro-3-fluoro-2-hydroxybenzaldehyde?
Commercial batches of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde can contain several types of impurities stemming from its synthesis, storage, or handling. Understanding these is the first step in designing an effective purification strategy.
Isomeric Impurities : The synthesis of substituted benzaldehydes, particularly through electrophilic aromatic substitution reactions like formylation, can often yield a mixture of positional isomers.[1] Depending on the specific synthetic route (e.g., Reimer-Tiemann formylation of 2-chloro-3-fluorophenol), you may encounter other isomers where the aldehyde group is at a different position on the aromatic ring. For instance, the synthesis of the related 3-chloro-2-hydroxybenzaldehyde can also produce the 3-chloro-4-hydroxybenzaldehyde isomer.[2] These isomers often have very similar physical properties, making them challenging to separate.
Unreacted Starting Materials : Residual starting materials from the synthesis process may be present. For example, if the aldehyde is prepared via formylation of a phenol, unreacted phenol could be a significant impurity.
Oxidation Product : Aldehydes are susceptible to oxidation, especially when exposed to air over time.[3] The primary oxidation product for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is 4-Chloro-3-fluoro-2-hydroxybenzoic acid.[4] This acidic impurity can interfere with subsequent reactions, particularly those involving basic or nucleophilic reagents.[3]
Residual Solvents : Solvents used during the synthesis and initial workup may remain in the final product.
The following table summarizes these potential impurities and their origin.
Impurity Type
Specific Example
Likely Origin
Positional Isomer
e.g., 4-Chloro-5-fluoro-2-hydroxybenzaldehyde
Synthesis (Non-regioselective formylation)
Oxidation Product
4-Chloro-3-fluoro-2-hydroxybenzoic acid
Air oxidation during storage or handling
Starting Material
e.g., 2-Chloro-3-fluorophenol
Incomplete reaction during synthesis
Residual Solvents
Toluene, Dichloromethane, etc.
Manufacturing and workup process
Troubleshooting & Purification Protocols
This section provides detailed, step-by-step guides for purifying your material and troubleshooting common issues. Before beginning any purification, it is crucial to assess the purity of the starting material.
Initial Purity Assessment Workflow
A multi-technique approach is recommended for a comprehensive understanding of the impurity profile.[5]
Caption: Workflow for assessing the purity of the starting material.
Q2: My aldehyde is only 95% pure and contains an acidic impurity. How can I purify it?
An acidic impurity, likely the corresponding carboxylic acid, is best removed by recrystallization or a liquid-liquid extraction procedure. For general purification from various impurities, recrystallization is often the most effective first step.
Recrystallization is a technique used to purify solids. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.[6] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6]
Solvent Selection: Based on protocols for similar substituted hydroxybenzaldehydes, a solvent system of a moderately polar solvent like isopropyl ether or a mixed solvent system like hexane/ethyl acetate or toluene/hexane is a good starting point.[7][8]
Step-by-Step Methodology:
Dissolution: Place the impure 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (e.g., 10 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to boiling with stirring.
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding excess solvent will reduce the final yield.[6]
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[8]
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point analysis; a sharp melting point close to the literature value (46-49 °C) indicates high purity.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool fo...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing a detailed roadmap of a molecule's atomic framework.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry.
Due to the absence of published experimental spectra for this specific compound, this guide will provide a detailed prediction of its ¹H and ¹³C NMR spectra. This predictive analysis is grounded in fundamental NMR principles and supported by comparative data from structurally analogous compounds. By dissecting the expected chemical shifts, multiplicities, and coupling constants, we aim to provide researchers with a robust framework for the identification and characterization of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde and related structures.
The Structural Landscape: Predicting Spectroscopic Behavior
The structure of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing effects of the chloro, fluoro, and aldehyde groups, alongside the electron-donating nature of the hydroxyl group, creates a unique electronic environment that profoundly influences the chemical shifts of the aromatic protons and carbons. Furthermore, the presence of fluorine introduces characteristic spin-spin couplings to both proton and carbon nuclei, serving as a definitive diagnostic tool.[3][4]
¹H NMR Spectral Analysis: A Detailed Prediction
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons.
Aldehyde Proton (CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[5][6][7] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[8][9] In a non-polar aprotic solvent like CDCl₃, it may appear as a broad singlet. However, in a hydrogen-bond accepting solvent like DMSO-d₆, the signal is often sharper and shifted further downfield.[10] The presence of an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen could lead to a sharper signal and a more downfield chemical shift than a typical phenolic proton.
Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically non-equivalent and are expected to exhibit a distinct splitting pattern.
H-5: This proton is situated between the chlorine and fluorine atoms. It is expected to resonate as a doublet of doublets due to coupling with both the adjacent H-6 and the fluorine atom at C-3.
H-6: This proton is adjacent to the aldehyde group and H-5. It will likely appear as a doublet, with its splitting arising from coupling to H-5.
The presence of both ortho and meta coupling to the fluorine atom will be a key feature in the spectrum. Long-range ¹H-¹⁹F coupling constants are well-documented and provide valuable structural information.[11][12]
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and the carbons in the vicinity of the fluorine atom will exhibit characteristic C-F coupling.[3][13]
Aldehyde Carbon (CHO): This carbon will be the most deshielded, appearing significantly downfield, likely in the range of δ 190-200 ppm.[14]
Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbons directly bonded to the electronegative substituents (Cl, F, O) will be the most deshielded. The carbon atom bonded to fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-320 Hz.[4] The other aromatic carbons will also exhibit smaller, long-range C-F couplings (²JCF, ³JCF, etc.), which can be invaluable for unambiguous signal assignment.[15][16]
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. These predictions are based on established substituent effects and data from related compounds.
¹H NMR
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
CHO
9.5 - 10.5
s
-
OH
Variable
br s
-
H-5
7.0 - 7.5
dd
³JHH ≈ 8-9, ⁴JHF ≈ 4-6
H-6
7.5 - 8.0
d
³JHH ≈ 8-9
¹³C NMR
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
CHO
190 - 200
d
³JCF ≈ 2-5
C-1
120 - 125
d
²JCF ≈ 20-30
C-2
150 - 155
d
²JCF ≈ 10-15
C-3
155 - 160
d
¹JCF ≈ 240-320
C-4
125 - 130
d
²JCF ≈ 15-25
C-5
115 - 120
d
³JCF ≈ 3-7
C-6
130 - 135
d
⁴JCF ≈ 1-3
Comparative Analysis with Structural Analogs
To contextualize the predicted spectral data, it is instructive to compare it with the known NMR data of structurally related compounds.
This comparison highlights how the addition of each substituent incrementally alters the electronic environment and, consequently, the NMR chemical shifts. For instance, the presence of an ortho-hydroxyl group in 2-hydroxybenzaldehyde and 4-chloro-2-hydroxybenzaldehyde results in a more downfield shift for the aldehyde carbon compared to analogs lacking this feature.[14]
Experimental Protocol
For researchers seeking to acquire experimental data for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, the following protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[22]
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2][22]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]
2. NMR Data Acquisition:
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is recommended to simplify the spectrum and enhance signal intensity.[1]
If unambiguous assignment is required, 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) should be performed.[23]
Visualizing Molecular Connectivity and NMR Effects
The following diagram illustrates the structure of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde and highlights the key through-bond coupling interactions that are expected to be observed in its NMR spectra.
Structural Insights & Design Guide: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde Metal Complexes
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary: The Halogenated Frontier In the realm of Schiff base coordination chemistry, the 4-Chl...
In the realm of Schiff base coordination chemistry, the 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (4-Cl-3-F-Sal) scaffold represents a critical "hybrid" optimization zone. While extensive crystallographic data exists for mono-substituted analogs (3-fluoro and 4-chloro variants), the specific 4-Cl-3-F substitution pattern offers a unique synergistic potential:
3-Fluoro (Ortho-F): Induces conformational locking via intramolecular
or interactions, often enhancing oxidative stability.
4-Chloro (Para-Cl): Modulates lipophilicity and electronic density at the phenolate oxygen without sterically hindering the coordination sphere.
This guide provides a comparative structural analysis of these "parent" analogs to benchmark the expected performance of 4-Cl-3-F complexes, followed by a validated experimental framework for their synthesis and crystallographic characterization.
Comparative Structural Benchmarks (The Alternatives)
To understand the crystallographic behavior of the 4-Cl-3-F target, we must analyze the structural motifs of its closest commercially available alternatives. The following data aggregates single-crystal X-ray diffraction (SC-XRD) parameters from established mono-halogenated complexes.
Table 1: Crystallographic Parameters of Analogous Copper(II) & Cobalt(III) Complexes
Data synthesized from comparative literature analysis of salicylaldehyde derivatives.
Feature
Alternative A: 3-Fluoro-Sal Complexes
Alternative B: 4-Chloro-Sal Complexes
Target: 4-Cl-3-F-Sal (Predicted)
Dominant Interaction
Steric/Electronic: Ortho-F creates a "pocket" protecting the phenolate O; often leads to distorted octahedral geometries.
Packing/Dispersion: Para-Cl drives packing via or halogen bonding.
Hybrid: Dual-locking mechanism; F-stabilized metal center with Cl-directed supramolecular assembly.
Crystal System
Typically Monoclinic () or Orthorhombic ().
Typically Orthorhombic () or Monoclinic ().
Likely Triclinic () or Monoclinic due to lower symmetry.
Space Group Bias
(Common for Co-salen types).
(Favored by bulky Cl packing).
High probability of due to competing halogen interactions.
Packing Forces
and stacking.
(Type II halogen bond) and .
Synergistic: (intramolecular) + (intermolecular).
Typical Unit Cell Vol.
~1800–2000 ų (Z=4)
~2200–6000 ų (Z=8 for Pbca)
Expected ~2000–2200 ų (Z=4)
Biological Relevance
High oxidative stability; reversible binding (Co).
Enhanced lipophilicity; higher cytotoxicity (Cu).
Optimized: High stability + High lipophilicity.
Critical Insight: The 3-fluoro substituent typically shortens the Metal-Oxygen bond distance due to the electron-withdrawing inductive effect (-I), while the 4-chloro substituent primarily affects the crystal lattice energy through intermolecular halogen bonding.
Experimental Framework: Self-Validating Protocols
Since the specific 4-Cl-3-F complexes are high-value targets with limited public spectral data, the following protocol is designed to be self-validating . Each step includes a "Checkpoint" to ensure integrity before proceeding.
Phase 1: Ligand Synthesis (The Precursor)
Reaction: Condensation of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde with a diamine (e.g., ethylenediamine or o-phenylenediamine).
Dissolution: Dissolve 2.0 mmol of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS 1427431-22-8) in 20 mL of absolute ethanol.
Activation: Add 2 drops of glacial acetic acid (catalyst). Heat to 60°C.
Addition: Dropwise add 1.0 mmol of diamine dissolved in 10 mL ethanol.
Reflux: Reflux for 3–4 hours. Solution typically turns deep yellow/orange.
Isolation: Cool to RT. If precipitate forms, filter. If not, reduce volume by 50% on a rotovap and cool to 4°C.
Validation Checkpoint:
IR Spectroscopy: Look for the disappearance of the Carbonyl (
) peak at ~1660 cm⁻¹ and the appearance of the Imine () peak at 1615–1630 cm⁻¹ .
¹H NMR: Confirm Azomethine proton singlet (
) at 8.5–9.0 ppm .
Phase 2: Metal Complexation & Crystal Growth
Target: Copper(II) or Cobalt(III) complex.
Metalation: Dissolve 1.0 mmol of the synthesized ligand in 20 mL hot methanol. Add 1.0 mmol of Metal Acetate (
or ) dissolved in 10 mL methanol.
Reflux: Reflux for 2 hours. Color change (often green/brown for Cu, red/brown for Co) indicates complexation.
Crystallization Strategy (The Critical Step):
Method A (Slow Evaporation): Filter the hot solution. Cover with parafilm, poke 3-4 small holes, and leave at RT for 3-7 days.
Method B (Vapor Diffusion): Place the concentrated methanol solution in a small vial. Place this vial inside a larger jar containing diethyl ether. Cap the large jar tightly.
Validation Checkpoint:
Visual: Single crystals must be transparent and have well-defined edges (block or prism habit). Avoid dendritic or needle-like clusters (indicates rapid precipitation).
Visualizing the Workflow
The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical decision nodes.
Caption: Workflow for the synthesis, validation, and crystallographic characterization of 4-Cl-3-F-Sal complexes.
References
Comparative 3-F-Sal Structure: Møller, M. et al. (2023). "Structure–Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen)." JACS Au. Link
Comparative 4-Cl-Sal Structure: You, Z.-L. et al. (2012). "Synthesis, X-ray Crystal Structures and Antibacterial Activity of Copper(II) Complexes Derived from Halo Substituted Hydrazones." Acta Chim.[1] Slov.Link
Halogen Bonding in Crystals: Cavallo, G. et al. (2016). "The Halogen Bond." Chemical Reviews. Link
Ligand Precursor Data: PubChem Compound Summary for CID 129984006 (4-Chloro-3-fluoro-2-hydroxybenzoic acid derivatives). Link
General Crystallography Protocol: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
A Senior Application Scientist's Guide to a Robust HPLC Purity Validation for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediates are paramount. 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a key building block, is no excepti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediates are paramount. 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a key building block, is no exception. Its utility in the synthesis of advanced materials and active pharmaceutical ingredients (APIs) necessitates a rigorous, well-documented, and scientifically sound method for purity assessment.[1] This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple recitation of steps to explain the underlying rationale for each decision, ensuring the resulting protocol is not only effective but also robust and defensible under regulatory scrutiny.
The core of this guide is built upon the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," which serves as the global standard for this work.[2][3][4]
The Analytical Challenge: Understanding the Analyte
4-Chloro-3-fluoro-2-hydroxybenzaldehyde is a small aromatic molecule featuring three distinct functional groups: an aldehyde, a phenol (hydroxyl), and two halogens (chloro and fluoro).[5] These features dictate its analytical behavior:
UV Absorbance: The benzaldehyde core provides strong chromophores, making UV-Vis detection a highly suitable and sensitive choice for HPLC analysis.
Polarity: The molecule possesses moderate polarity due to the hydroxyl and aldehyde groups, balanced by the hydrophobicity of the chlorinated and fluorinated benzene ring. This makes it an ideal candidate for reversed-phase HPLC.
Potential Impurities: Impurities can stem from starting materials, side-reactions (e.g., over-oxidation to the corresponding carboxylic acid, 4-Chloro-3-fluoro-2-hydroxybenzoic acid), or degradation.[6][7] A successful HPLC method must be able to resolve the main component from all these potential and actual impurities.
HPLC as the Gold Standard: A Comparative Perspective
While other techniques exist for purity determination, HPLC offers a superior combination of specificity, sensitivity, and quantitative accuracy for this particular analyte.
Technique
Applicability for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Limitations
HPLC (UV)
Excellent. High resolution for separating closely related impurities. High sensitivity due to the UV-active aromatic ring. Provides precise quantification.
Destructive to the sample.
Gas Chromatography (GC)
Possible, but not ideal. Requires derivatization of the polar hydroxyl group to improve volatility and peak shape. High temperatures in the GC inlet can cause degradation of thermally labile impurities.
Less suitable for non-volatile impurities. Potential for on-column degradation.
NMR (qNMR)
Excellent for identity and absolute purity. Provides structural confirmation and can quantify the analyte against a certified internal standard without needing a reference standard of the analyte itself.[8]
Lower sensitivity for trace impurities (~0.1% level).[8][9] Lower throughput compared to HPLC.[8]
Mass Spectrometry (MS)
Powerful when coupled with LC (LC-MS). Provides mass information for peak identification and confirmation of impurity structures.
As a standalone quantitative tool, it can have higher variability than UV detection unless using an isotope-labeled internal standard.
For routine quality control and stability testing, HPLC is the pragmatic and robust choice, offering the best balance of performance characteristics. NMR serves as an excellent orthogonal technique for primary characterization and reference standard qualification.[8]
Part 1: Crafting a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient, free from interference from degradation products, process impurities, or other potential contaminants.[10][11] This is achieved through a combination of logical method development and rigorous stress testing.
Workflow for HPLC Method Development
Caption: HPLC method development and validation workflow.
Step-by-Step Experimental Protocol: Method Development
Wavelength Selection:
Action: Prepare a dilute solution of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde in the mobile phase. Scan the solution using a UV-Vis spectrophotometer (or the diode array detector of the HPLC) from 200 to 400 nm.
Rationale: To find the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for the analyte and any related impurities, which are likely to have similar chromophores.
Column and Mobile Phase Selection:
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the logical starting point.
Rationale: The C18 phase provides hydrophobic interactions with the aromatic ring, offering good retention for this moderately polar molecule.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Rationale: Acetonitrile is a common, effective organic modifier. The addition of acid to the aqueous phase is critical. The phenolic hydroxyl group is acidic; maintaining a low pH (~2.5-3.0) suppresses its ionization, ensuring a single, non-ionized form of the analyte. This results in sharp, symmetrical peaks and reproducible retention times.
Gradient Optimization:
Action: Start with a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes). Inject a sample of the analyte.
Rationale: This initial run will establish the approximate organic solvent concentration needed to elute the main peak. Based on this, a more focused gradient can be developed to ensure the main peak is well-retained (k' > 2) and that there is sufficient time to elute both early- and late-eluting impurities.
Final Optimized Method (Example):
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm
Standard for reversed-phase; good balance of efficiency and backpressure.
Mobile Phase A
0.1% H₃PO₄ in Water
Low pH suppresses analyte ionization for better peak shape.
Mobile Phase B
Acetonitrile
Good UV transparency and elution strength.
Gradient
50% B to 80% B over 15 min
Optimized to resolve the main peak from potential impurities.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temp.
30 °C
Provides better reproducibility of retention times.
Detection
UV at 254 nm
A common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol.
10 µL
Standard volume; can be adjusted based on concentration.
Part 2: The Validation Protocol: A Self-Validating System
Method validation provides documented evidence that the procedure is suitable for its intended purpose. Following the ICH Q2(R1) framework ensures all critical performance characteristics are evaluated.[3][4][12]
Forced Degradation (Specificity/Selectivity)
This is the most critical experiment to prove the method is stability-indicating. The goal is to intentionally degrade the sample to produce likely degradation products, targeting 5-20% degradation of the main peak.[13]
Experimental Protocol: Forced Degradation
Objective: To demonstrate that the analytical method can separate the analyte from its degradation products.[10][11]
Procedure: Subject separate solutions of the analyte to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat solution at 80 °C for 48 hours.
Photolytic: Expose solution to light (ICH Q1B) for 24 hours.
Analysis: Analyze each stressed sample by HPLC with a photodiode array (PDA) detector.
Acceptance Criteria:
The method must demonstrate baseline resolution between the main peak and all major degradation peaks.
Peak purity analysis (using PDA data) of the analyte peak in the stressed samples must pass, confirming no co-elution.
Caption: Forced degradation study workflow.
Other Key Validation Parameters
The remaining validation parameters are assessed according to ICH guidelines.[4]
Parameter
Objective
Experimental Approach
Typical Acceptance Criteria
Linearity
Proportionality of response to concentration.
Analyze a minimum of 5 concentrations across the desired range.
Correlation Coefficient (R²) ≥ 0.999
Range
Interval providing suitable precision and accuracy.
Confirmed by linearity, accuracy, and precision data.
Spike a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).
Mean recovery between 98.0% and 102.0%.
Precision
Agreement among a series of measurements.
Repeatability: 6 injections of one sample. Intermediate: Repeat on a different day with a different analyst.
Relative Standard Deviation (RSD) ≤ 2.0%.
LOD/LOQ
Lowest amount detectable/quantifiable.
Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness
Capacity to remain unaffected by small variations.
Vary parameters like flow rate (±10%), column temp (±5 °C), mobile phase pH (±0.2).
System suitability criteria must be met.
Summary of Validation Data (Example)
Validation Parameter
Result
ICH Acceptance Criteria
Status
Specificity
No interference from degradants
Baseline resolution, Peak Purity > 99.9%
Pass
Linearity (R²)
0.9998
≥ 0.999
Pass
Range (%)
80 - 120
Confirmed
Pass
Accuracy (% Recovery)
99.5% - 101.2%
98.0% - 102.0%
Pass
Precision (Repeatability RSD)
0.45%
≤ 2.0%
Pass
Precision (Intermediate RSD)
0.82%
≤ 2.0%
Pass
LOQ (µg/mL)
0.5
S/N ≥ 10
Pass
Robustness
No significant impact on results
System suitability passes
Pass
Conclusion
Validating an HPLC method for the purity of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is a systematic process grounded in scientific principles and regulatory expectations. By understanding the analyte's chemistry, selecting the appropriate chromatographic conditions, and rigorously challenging the method's specificity through forced degradation, one can develop a robust, reliable, and defensible analytical procedure. This guide provides the strategic framework and the causal logic necessary for researchers, scientists, and drug development professionals to confidently establish the purity of this critical chemical intermediate, ensuring the quality and integrity of their downstream products.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Patel, K., et al. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical Science and Technology. [Link]
ResolveMass Laboratories. (2026). The Technical Guide to Forced Degradation Studies. [Link]
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. [Link]
PubChem. 4-chloro-3-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
PubChem. 4-Chloro-3-fluoro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
Spectroscopic Fingerprints: A Comparative Guide to 4-Chloro-3-fluoro-2-hydroxybenzaldehyde and Its Derivatives
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Substituted benzaldehydes, in particular, are foundational scaffolds in a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Substituted benzaldehydes, in particular, are foundational scaffolds in a vast array of pharmacologically active molecules. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde and its derivatives. By examining the influence of each substituent on the spectral output, we can build a predictive understanding of their electronic and structural properties. This guide emphasizes the "why" behind the observed spectral data, grounding the interpretation in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).
The Structural Context: Understanding Substituent Effects
The spectroscopic properties of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde are a direct consequence of the interplay between its constituent functional groups: the aldehyde, the hydroxyl group, and the halogen substituents on the aromatic ring. The ortho-hydroxy group forms a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which significantly influences the chemical environment of the aldehyde proton and the carbonyl stretching frequency. The chloro and fluoro substituents, with their distinct electronic-withdrawing properties, further modulate the electron density distribution within the benzene ring, leading to predictable shifts in the NMR and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
In 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-11.0 ppm. The presence of the ortho-hydroxyl group can lead to a further deshielding of this proton. The phenolic hydroxyl proton will also be observed at a downfield chemical shift, often as a broad singlet, due to hydrogen bonding and exchange phenomena. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The carbonyl carbon of the aldehyde group in substituted benzaldehydes is readily identifiable in the ¹³C NMR spectrum, typically appearing in the range of δ 190-200 ppm. The chemical shift of this carbon can be influenced by the electronic nature of the substituents on the aromatic ring.[1] Intramolecular hydrogen bonding can also affect the chemical shift of the carbonyl carbon.[1] The carbons attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, will show coupling (¹JCF).
Comparative ¹H and ¹³C NMR Data of Substituted 2-Hydroxybenzaldehydes
Compound
Solvent
Aldehyde H (δ, ppm)
Aromatic H (δ, ppm)
Phenolic OH (δ, ppm)
Carbonyl C (δ, ppm)
2-Hydroxybenzaldehyde
CDCl₃
9.85 (s)
6.94-7.54 (m)
11.01 (s)
~196
4-Chloro-2-hydroxybenzaldehyde
-
-
-
-
-
3-Fluoro-2-hydroxybenzaldehyde
-
-
-
-
-
4-Hydroxybenzaldehyde
DMSO-d₆
9.79 (s)
6.93 (d), 7.76 (d)
-
191.4
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
For 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, the key diagnostic peaks are:
O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H (Aldehyde) Stretch: Two weak bands are typically observed around 2850 and 2750 cm⁻¹.
C=O (Carbonyl) Stretch: The carbonyl stretching frequency is sensitive to electronic and steric effects. In aromatic aldehydes, it typically appears around 1700 cm⁻¹. The intramolecular hydrogen bond in 2-hydroxybenzaldehydes lowers this frequency, often to the 1650-1680 cm⁻¹ range.[2]
C=C (Aromatic) Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
C-F and C-Cl Stretches: These will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Comparative IR Data of Substituted Hydroxybenzaldehydes
Compound
O-H Stretch (cm⁻¹)
C=O Stretch (cm⁻¹)
C=C Stretch (cm⁻¹)
p-Hydroxybenzaldehyde
3149
1664
1588, 1453
3-Hydroxybenzaldehyde
~3400
~1670
-
2-Hydroxybenzaldehyde
-
1664
-
Data compiled from various sources for comparison.[2][3][4]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
π → π* Transitions: These are typically strong absorptions occurring at shorter wavelengths (below 250 nm). Conjugation of the carbonyl group with the aromatic ring shifts this absorption to longer wavelengths.[5]
n → π* Transitions: These are weaker absorptions occurring at longer wavelengths (around 270-300 nm) and are characteristic of the carbonyl group.[6]
The presence of the hydroxyl and halogen substituents will influence the position and intensity of these absorption bands. Electron-donating groups like hydroxyl tend to cause a bathochromic (red) shift, while the overall electronic effect of the halogens will also play a role.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, the mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the molecular ion peak will be observed.[7]
Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the carbonyl group (M-29). The presence of the halogen and hydroxyl groups will also influence the fragmentation pattern.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Weigh approximately 10-20 mg of the benzaldehyde derivative.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Cap the NMR tube and invert it several times to ensure complete dissolution and mixing.
FT-IR Spectroscopy (ATR)
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Record a background spectrum.
Place a small amount of the solid sample onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquire the sample spectrum.
Clean the crystal thoroughly after the measurement.
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of benzaldehyde derivatives.
Structure-Spectrum Relationship
Caption: Relationship between molecular structure and key spectroscopic features.
Conclusion
References
Schaefer, T., Sebastian, R., McKinnon, D. M., & Takeuchi, C. S. (2011). Large perturbations of long-range nJ(1H,1H) and nJ(1H,19F) by the intramolecular hydrogen bonds in 2-mercaptobenzaldehyde, salicylaldehyde, and some derivatives. Canadian Journal of Chemistry, 89(2), 149-160. [Link]
Abraham, R. J., & Mobli, M. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
PubChem. (n.d.). 4-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 101-105. [Link]
ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-3-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2). Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 4-chloro-. National Institute of Standards and Technology. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 4-chloro-. National Institute of Standards and Technology. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]
SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Executive Summary: Immediate Action Card Do not discard down the drain. This compound is a halogenated organic substance with phenolic and aldehyde functionality.[1][2] It poses environmental toxicity risks and potential...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
Do not discard down the drain. This compound is a halogenated organic substance with phenolic and aldehyde functionality.[1][2] It poses environmental toxicity risks and potential reactivity hazards if misclassified.[1]
To dispose of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS: 1427431-22-8) safely, you must understand the "why" behind the protocols.[1] This is not a generic organic solid; its trisubstituted benzene ring dictates specific handling.[1]
Halogenated Load (Cl, F): The presence of Chlorine and Fluorine atoms classifies this strictly as Halogenated Waste .[1] It cannot be incinerated in standard fuel-blending kilns used for non-halogenated solvents due to the formation of acid gases (HCl, HF) and potential dioxins.[1] It requires high-temperature incineration with scrubbers.[1]
Phenolic Moiety (-OH): The hydroxyl group at the 2-position (ortho to aldehyde) makes this compound acidic (
).[1] It can react exothermically with strong bases and may increase skin absorption of the compound.[1]
Aldehyde Group (-CHO): Aldehydes are susceptible to air oxidation (forming the corresponding benzoic acid) and can react violently with strong oxidizers or primary amines.[1]
H315/H319: Causes skin and serious eye irritation.[1][3][4][5]
H411: Toxic to aquatic life with long-lasting effects.[1]
Pre-Disposal Handling & Segregation
Proper segregation at the bench is the most critical step.[1] Mixing this compound with incompatible streams is the most common cause of laboratory waste accidents.[1]
Safe chemically, but downgrades the waste stream to "Halogenated" (more expensive).[1]
Segregation Decision Tree
The following logic flow ensures the waste ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating 4-Chloro-3-fluoro-2-hydroxybenzaldehyde waste. Note that adding this compound to a non-halogenated solvent turns the entire mixture into halogenated waste.[1]
Detailed Disposal Workflows
Scenario A: Solid Waste (Contaminated Debris)
Applicable to: Weighing boats, contaminated gloves, paper towels, and silica gel columns.[1]
Collection: Do not use standard trash bins. Use a dedicated wide-mouth jar or a double-lined polyethylene bag labeled "Hazardous Solid Waste."[1]
Labeling: Explicitly write "Contains Halogenated Organics" on the tag.[1] This alerts the disposal vendor to use the correct incineration chamber.[1]
Sealing: Ensure the container is air-tight. Aldehyde vapors can be irritating even from solid residues.[1]
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors, rotovap condensates, and rinses.[1]
Stream Selection: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the Cl/F atoms in the solute mandates the Halogenated Waste stream.[1]
pH Check: Before adding to a central carboy, check the pH. If the solution is highly acidic or basic (due to workup), neutralize it to pH 6-8.[1]
Why? Adding an acidic phenol solution to a carboy containing basic waste (e.g., amine wastes) can cause heat generation and pressure buildup.[1]
Container: Use High-Density Polyethylene (HDPE) or Glass carboys.[1] Avoid metal containers if the solution is acidic.[1]
Scenario C: Pure Substance (Expired or Excess Inventory)
Applicable to: Full or partial vials of the pure chemical.[1]
Do Not Empty: Do not empty the vial into a liquid waste container. It is safer and more cost-effective to dispose of the pure substance in its original container.[1]
Lab Packing: Place the tightly capped vial into a larger "Lab Pack" drum.
Inventory Log: De-register the container from your chemical inventory system (e.g., CisPro, ChemTracker) to prevent "ghost inventory."[1]
Regulatory Framework (US Focus)
RCRA (Resource Conservation and Recovery Act):
While 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is not explicitly P-listed or U-listed by name, it is a Characteristic Waste .[1]
Toxicity: If the waste extract contains high levels of halogenated contaminants, it fails the TCLP (Toxicity Characteristic Leaching Procedure).[1]
Waste Code: Default to D001 (if in flammable solvent) and treat as Halogenated Organic .[1]
EPA Disposal Method: Incineration is the Best Demonstrated Available Technology (BDAT) for halogenated aromatics.[1]
References
BLD Pharm . Safety Data Sheet: 4-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS 1427431-22-8).[1][6][7][8][9] Retrieved October 26, 2025.[1] Link
National Institutes of Health (PubChem) . Compound Summary: 4-Chloro-3-fluoro-2-hydroxybenzoic acid (Structural Analog).[1] Retrieved October 26, 2025.[1] Link
U.S. Environmental Protection Agency . RCRA Orientation Manual: Managing Hazardous Waste. EPA530-F-11-003.[1] Link
American Chemical Society . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][10] Link
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. As a substituted benzaldehyde, this compound warrants...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde. As a substituted benzaldehyde, this compound warrants careful handling due to its potential for irritation and toxicity. This guide is designed for laboratory professionals in research and drug development, emphasizing the causality behind each safety measure to foster a culture of proactive safety and scientific integrity.
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is not universally available, a robust safety protocol can be established by analyzing data from structurally analogous compounds. This approach, grounded in chemical principles, allows us to anticipate hazards and implement appropriate controls. The guidance herein is synthesized from safety data for closely related chemicals, including various chloro-, fluoro-, and hydroxy-substituted benzaldehydes.
Hazard Assessment and Risk Profile
The primary hazards associated with halogenated and hydroxylated benzaldehydes consistently point towards irritant properties.[1][2][3][4] Based on a review of analogous compounds, 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, a solid at room temperature, should be treated as a substance with the following potential hazards.[4]
Table 1: Synthesized Hazard Profile
Hazard Classification
GHS Hazard Code
Rationale and Potential Effects
Supporting Analogs
Skin Irritation
H315
Direct contact can cause redness, itching, and inflammation. Halogenated aromatic compounds are known to be skin irritants.
| Harmful if Swallowed | H302 | While acute oral toxicity data is limited, it is prudent to consider this compound harmful if ingested based on similar structures.[5][6][8] | 4-chlorobenzaldehyde[6], other substituted benzaldehydes[5][8] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, beginning with engineering controls and supplemented by personal gear. The following protocol is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][10] This is the most critical control measure, as it captures dust and potential vapors at the source, preventing inhalation.[11][12]
Mandatory PPE for All Operations
Eye and Face Protection :
Chemical Splash Goggles : Must be worn at all times. They must be compliant with ANSI Z87.1 standards and provide a full seal around the eyes to protect from dust and splashes.[13][14]
Face Shield : A full-face shield must be worn over safety goggles when there is a heightened risk of splashing, such as when transferring solutions or handling larger quantities (>50 mL) of a dissolved compound.[13][15]
Hand Protection :
Chemical-Resistant Gloves : Nitrile gloves are the standard recommendation for providing short-term protection against a broad range of chemicals.[11][15] For prolonged work or when handling concentrated solutions, consider gloves with greater resistance, such as neoprene.[9] Always check the manufacturer's chemical resistance guide.[15]
Double-Gloving : Wearing two pairs of gloves is a highly recommended best practice, especially during weighing and transfer operations.[14] This allows for the immediate removal of a contaminated outer glove without exposing the skin.
Body Protection :
Laboratory Coat : A full-length, long-sleeved lab coat must be worn and fully buttoned to protect the skin and personal clothing.[11][15]
Chemical-Resistant Apron : When handling larger volumes or during procedures with a significant splash potential, a vinyl or rubber apron should be worn over the lab coat.[13]
Respiratory Protection :
When work is conducted within a functioning fume hood, additional respiratory protection is typically not required.
In the event of a spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is necessary.[9][15]
Footwear :
Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[10][11]
Table 2: Task-Specific PPE Requirements
Task
Minimum Required PPE
Weighing Solid Compound
Chemical splash goggles, double-layered nitrile gloves, lab coat. (Performed in a fume hood or ventilated balance enclosure).
Preparing Solutions
Face shield over chemical splash goggles, nitrile gloves, lab coat, chemical-resistant apron. (Performed in a fume hood).
Routine Handling/Transfers
Chemical splash goggles, nitrile gloves, lab coat. (Performed in a fume hood).
Minor Spill Cleanup
Face shield over chemical splash goggles, double-layered nitrile gloves, lab coat, chemical-resistant apron.
| Major Spill Response | Level B or C protection, including a self-contained breathing apparatus (SCBA) or a full-face respirator, may be required.[16] Evacuate and contact emergency services. |
Operational Workflow: Safe Handling from Receipt to Disposal
Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. This workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation and Pre-Handling
Review Documentation : Before starting, thoroughly read and understand the Safety Data Sheet for a closely related analog, such as 3-Fluoro-2-hydroxybenzaldehyde.[4]
Verify Engineering Controls : Ensure the chemical fume hood is operational and its certification is current.
Assemble Materials : Gather all necessary equipment (glassware, stir bars, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.
Don PPE : Put on all required PPE (lab coat, goggles, inner gloves) before handling the chemical container.
Step 2: Handling and Solution Preparation
Work Within the Hood : Place the chemical container at least 6 inches (15 cm) inside the fume hood sash.[12]
Weighing : Carefully weigh the solid compound onto weigh paper or into a tared vessel. Avoid creating dust clouds. Use gentle motions.
Dissolving : Slowly add the solid to the solvent while stirring. If the dissolution is exothermic, add the solid in small portions.
Sealing : Keep all containers tightly sealed when not in active use to prevent the release of any potential vapors.[9][17]
Step 3: Post-Handling and Decontamination
Clean Workspace : Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
Decontaminate Equipment : Thoroughly clean all glassware and equipment that came into contact with the chemical.
Doff PPE : Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves.
Wash Hands : Wash hands and forearms thoroughly with soap and water immediately after the work is complete.[9][10]
Caption: Workflow for handling 4-Chloro-3-fluoro-2-hydroxybenzaldehyde.
Emergency Procedures and Disposal
Spill Management
Minor Spill (inside fume hood) : Ensure the fume hood remains on.[9] Absorb the spill with a chemical absorbent material (e.g., vermiculite). Using non-sparking tools, collect the material into a sealed, labeled container for hazardous waste.[9] Clean the area with soap and water.[9]
Major Spill (outside fume hood) : Evacuate the immediate area and alert colleagues. Notify your institution's emergency services. Do not attempt to clean it up without appropriate respiratory protection and training.[1]
First Aid Measures
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][18] Seek immediate medical attention.[1]
Skin Contact : Remove contaminated clothing.[2] Immediately flush skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[1]
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Waste Disposal
All solid waste, solutions containing the compound, and contaminated disposable materials (e.g., gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[1][2] Disposal must be handled through your institution's environmental health and safety office in accordance with all local and national regulations.[6]
References
Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Benchchem.
Apollo Scientific. (2023, July 5). 4-Fluoro-2-hydroxybenzaldehyde Safety Data Sheet. Apollo Scientific.
Thermo Fisher Scientific. (2025, December 22). 3-Chloro-4-fluorobenzaldehyde Safety Data Sheet. Thermo Fisher Scientific.
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Sigma-Aldrich.
Sigma-Aldrich. (2025, November 6). 4-hydroxybenzaldehyde Safety Data Sheet. Sigma-Aldrich.
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
Fisher Scientific. (2025, December 18). 2-Chloro-4-hydroxybenzaldehyde Safety Data Sheet. Fisher Scientific.
Sigma-Aldrich. (2025, November 6). 4-chlorobenzaldehyde Safety Data Sheet. Sigma-Aldrich.
Fisher Scientific. (2025, December 24). 3-Chloro-4-hydroxybenzaldehyde Safety Data Sheet. Fisher Scientific.
Combi-Blocks, Inc. (2024, January 26). 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde Safety Data Sheet. Combi-Blocks, Inc.
Thermo Fisher Scientific. (2025, September 22). 3-Chloro-4-hydroxybenzaldehyde Safety Data Sheet. Thermo Fisher Scientific.
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) Guidelines. EHS UTK.
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. NextGen Protocols.
William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary Environmental Health & Safety.
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
PubChem. (n.d.). 4-Chloro-2-hydroxybenzaldehyde. National Library of Medicine.
Ossila. (2023, June 27). 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET. Ossila.com.
Sisco Research Laboratories Pvt. Ltd. (n.d.). 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET. srlchem.com.
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf - NIH.
Benchchem. (n.d.). Personal protective equipment for handling Benzoylthymine. Benchchem.